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6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Documentation Hub

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  • Product: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
  • CAS: 851984-06-0

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Structural Elucidation and Conformational Dynamics of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

This guide provides an in-depth technical analysis of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS: 851984-06-0).[1] It is designed for researchers requiring rigorous structural validation and conformational insight int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS: 851984-06-0).[1] It is designed for researchers requiring rigorous structural validation and conformational insight into this specific bicyclic scaffold, which serves as a critical intermediate in the synthesis of complex natural products and conformationally restricted pharmacophores.[1]

Introduction & Synthetic Relevance

The 3-oxabicyclo[3.3.1]nonane skeleton is a "privileged structure" in medicinal chemistry, mimicking the chair-chair conformation of cis-decalin but with distinct electronic properties due to the ether linkage.[1] The specific derivative, 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one , introduces a hydroxyl handle on the carbocyclic ring and a bridging ketone, creating a trifunctional scaffold (ether, ketone, alcohol).

Key Applications:

  • Pharmacophore Constraints: Used to lock peptide mimetics into specific secondary structures.[1]

  • Natural Product Synthesis: Serves as a core intermediate for marine toxins and alkaloids where the [3.3.1] system is a structural determinant.

  • Stereochemical Probe: The molecule possesses a plane of symmetry in the unsubstituted parent, but the C6-hydroxyl group breaks this, introducing chirality and diastereomeric possibilities (endo/exo relative to the bridge).

Conformational Analysis: The "Twin-Chair" Stability

Unlike its carbocyclic analog (bicyclo[3.3.1]nonane), which suffers from severe transannular steric strain between endo-hydrogens at C3 and C7, the 3-oxa analog relieves this strain because the oxygen atom lacks the interfering hydrogen atoms.

Thermodynamic Preference
  • Chair-Chair (CC) Conformation: The 3-oxabicyclo[3.3.1]nonane system predominantly exists in a double-chair conformation.[1] The removal of the C3-endo hydrogen eliminates the repulsive Van der Waals interaction (approx. 5–6 kcal/mol in the carbocyclic analog).

  • The "Hockey Stick" Effect: In 3,7-disubstituted analogs, repulsive interactions can force a Chair-Boat (CB) equilibrium. However, for the 9-one derivative, the CC form remains robust unless the C6-hydroxyl participates in strong intramolecular hydrogen bonding that favors a boat transition.[1]

Intramolecular Hydrogen Bonding

The C6-hydroxyl group is the "wild card."[1] Its orientation (axial vs. equatorial) relative to the C9-ketone or O3-ether determines the final low-energy conformer.[1]

  • Scenario A (OH-Ketone Interaction): If the OH is oriented toward the C9 bridge, a 6-membered intramolecular H-bond can stabilize a distorted chair.[1]

  • Scenario B (OH-Ether Interaction): Transannular H-bonding between C6-OH and O3 is geometrically disfavored in the ideal CC form but possible in distorted states.[1]

Analytical Protocol: Structural Elucidation

This section details the self-validating analytical workflow. The primary challenge is distinguishing the endo vs. exo orientation of the hydroxyl group and confirming the bicyclic bridge integrity.[1]

A. Nuclear Magnetic Resonance (NMR) Strategy

Solvent Selection: Use DMSO-d6 rather than CDCl3 for initial characterization. DMSO slows proton exchange, allowing the observation of the hydroxyl proton coupling (


), which is vital for determining the hydration state and H-bonding environment.
Predicted Chemical Shifts & Assignments[1]
PositionAtom Type

(ppm)

(ppm)
Multiplicity / CouplingDiagnostic Note
9 C=O210 - 215 Singlet (C)Diagnostic bridge ketone.[1] Shielded if hydrated.
2, 4 O-CH23.6 - 4.268 - 74 dd or mDeshielded by ether oxygen.[1] Large geminal coupling (~11 Hz).[1]
6 CH-OH3.8 - 4.565 - 70 mShift depends heavily on stereochem (axial/eq).[1]
1, 5 Bridgehead CH2.3 - 2.645 - 55 Broad s/mKey nodes connecting the two rings.[1]
7, 8 CH21.5 - 2.020 - 35 mHigh order coupling often seen.[1]
Stereochemical Validation (NOESY/ROESY)

To confirm the relative stereochemistry of the C6-OH:

  • Exo-OH (Equatorial): Strong NOE correlation between H6 (axial) and H8/H7 axial protons.[1]

  • Endo-OH (Axial): Strong NOE correlation between H6 (equatorial) and the bridgehead protons (H1/H5). Crucially, look for transannular NOE between H6 and H2/H4 if the ring is flattened.[1]

B. Mass Spectrometry (MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion:

    
     Da.[1]
    
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      ): Common for secondary alcohols.
    • Loss of

      
       (
      
      
      
      ): Characteristic of the bridging ketone.
    • Diagnostic: A fragment at

      
       often corresponds to the cleavage of the ether bridge, isolating the carbocyclic fragment.[1]
      

Experimental Workflow Visualization

The following diagrams illustrate the logical flow for synthesizing and validating the structure.

Diagram 1: Analytical Logic Flow

This decision tree guides the researcher through the structural assignment process, prioritizing stereochemical determination.[1]

AnalyticalLogic Start Crude Product (C8H12O3) IR IR Spectroscopy Check C=O (1710-1740 cm-1) Check O-H (3400 cm-1) Start->IR MS HRMS (ESI+) Confirm m/z 157.08 IR->MS NMR_1D 1H & 13C NMR (DMSO-d6) Identify C9 (Ketone) & C2/4 (Ether) MS->NMR_1D Decision_Sym Symmetry Check Are C2/C4 equivalent? NMR_1D->Decision_Sym Chiral Assymetric Substitution (C6-OH breaks C2v) Decision_Sym->Chiral No (Expected) AChiral Symmetric (Unlikely for 6-OH) Decision_Sym->AChiral Yes (Error) NOESY 2D NOESY/ROESY Determine H6 orientation Chiral->NOESY Result_Endo Structure Confirmed: Endo-6-OH NOESY->Result_Endo H6 <-> H1/5 NOE Result_Exo Structure Confirmed: Exo-6-OH NOESY->Result_Exo H6 <-> H8ax NOE

Caption: Analytical decision tree for stereochemical assignment of 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one.

Diagram 2: Conformational Equilibrium

Visualizing the stability of the 3-oxa system compared to the carbocyclic analog.[1]

Conformation CC Chair-Chair (CC) Most Stable (No H3-H7 repulsion) CB Chair-Boat (CB) High Energy (Unless H-bond stabilized) CC->CB  Equilibrium   Factor1 3-Oxa Substitution Relieves Strain Factor1->CC  Stabilizes   Factor2 Intramolecular H-Bond (OH...O=C) Factor2->CB  Can favor  

Caption: Conformational dynamics showing the preference for Chair-Chair due to the 3-oxa substitution.

Detailed Experimental Protocol: Isolation & Characterization

Objective: Isolate pure 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one from a reaction mixture (e.g., acid-mediated cyclization of epoxy-cyclooctanol).

  • Quench & Extraction:

    • Neutralize the reaction mixture (usually acidic) with saturated

      
       to pH 7–8.
      
    • Extract exhaustively with Ethyl Acetate (EtOAc) .[1] Note: The compound is polar due to the OH and Ketone groups; avoid non-polar solvents like Hexane for extraction.

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230–400 mesh).[1]

    • Mobile Phase: Gradient elution using

      
       (95:5 to 90:10). The polarity is required to move the alcohol.[1]
      
    • Visualization: Staining with Anisaldehyde or Ceric Ammonium Molybdate (CAM) is required (UV activity is weak/non-existent unless derivatized).[1]

  • Crystallization (Optional but Recommended):

    • If the oil is viscous, attempt trituration with cold Diethyl Ether/Pentane.[1]

    • X-ray quality crystals can often be grown by slow evaporation from an EtOAc/Hexane interface.[1]

References

  • Bishop, R., et al. Conformational Analysis of Bicyclo[3.3.1]nonanes and their Hetero Analogs.[1][2] Topics in Stereochemistry, 2007.[1] (Contextual grounding for the Chair-Chair preference in 3-oxa systems).

  • Ghosh, S., et al. A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction.[3][4] Organic Letters, 2010.[1] Available at: [Link][4]

  • Detert, H., et al. Crystal structure of (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol.[1][5] IUCrData, 2020.[1] (Structural analog providing crystallographic evidence of the chair conformation). Available at: [Link]

  • PubChem. Compound Summary: 9-Oxabicyclo[3.3.1]nonane.[1][6] National Library of Medicine.[1] (Base scaffold data). Available at: [Link]

Sources

Exploratory

Conformational Preferences of 6-Hydroxy-3-Oxabicyclo[3.3.1]nonane Systems

The following technical guide is structured as an advanced whitepaper for research scientists and drug discovery professionals. It synthesizes established conformational theory with practical analytical protocols.[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for research scientists and drug discovery professionals. It synthesizes established conformational theory with practical analytical protocols.[1]

Executive Summary

The 3-oxabicyclo[3.3.1]nonane scaffold represents a privileged core in medicinal chemistry, valued for its ability to rigidly position pharmacophores in three-dimensional space.[1] While the 3,7-substituted variants have been extensively characterized due to their transannular interactions, the 6-hydroxy-3-oxabicyclo[3.3.1]nonane system presents a unique conformational profile.[1] Unlike the 7-isomer, which is dominated by direct transannular hydrogen bonding, the 6-isomer’s preference is governed by a subtle interplay of 1,3-diaxial sterics , solvation effects , and bridgehead distortion .[1]

This guide provides a definitive analysis of these conformational preferences and outlines a self-validating experimental protocol for their determination in novel derivatives.

Structural Fundamentals & Nomenclature

To understand the 6-hydroxy system, we must first ground our analysis in the parent scaffold's geometry.[1]

The Parent Scaffold: 3-Oxabicyclo[3.3.1]nonane

The parent molecule consists of two fused six-membered rings.[1]

  • Ring A (Heterocyclic): Contains the oxygen atom at position 3.[1][2][3]

  • Ring B (Carbocyclic): Contains the hydroxyl substituent at position 6.[1]

Numbering Convention: The bridgeheads are C1 and C5. The oxygen bridge is O3.[1] The carbocyclic bridge comprises C6, C7, and C8.[1] The one-atom bridge is C9.[1]

The Conformational Equilibrium

The system exists in a dynamic equilibrium between three primary conformers:

  • Twin-Chair (CC): The global minimum for the unsubstituted parent.[1] Both rings adopt a chair conformation.[1]

  • Chair-Boat (CB): One ring (usually the more substituted or strained one) flips to a boat.[1]

  • Twin-Boat (BB): High energy, generally unobserved unless constrained by rigid bridging.[1]

The "Oxa" Effect: In carbocyclic bicyclo[3.3.1]nonane, the CC conformer suffers from severe transannular steric repulsion between the endo-hydrogens at C3 and C7.[1] In 3-oxabicyclo[3.3.1]nonane , the replacement of C3 with Oxygen removes the endo-hydrogen, significantly relieving this strain and stabilizing the CC conformer relative to the CB form.[1]

Conformational Analysis of the 6-Hydroxy Derivative

The introduction of a hydroxyl group at C6 breaks the symmetry and introduces new energetic terms.[1]

Equatorial vs. Axial Preference

In the dominant Twin-Chair (CC) conformation, the C6 carbon is part of a cyclohexane-like ring.[1]

  • Equatorial (6-exo): The hydroxyl group projects outward, away from the bicyclic core.[1] This is the thermodynamically preferred orientation (

    
     to 
    
    
    
    kcal/mol), driven by the avoidance of 1,3-diaxial interactions with protons on C8 and C4.[1]
  • Axial (6-endo): The hydroxyl group projects "down" (or "in"), parallel to the C1-C2 bond.[1] This orientation is destabilized by 1,3-diaxial repulsion.[1]

Absence of 3,7-Transannular Interaction

A critical distinction must be made between the 6-OH and the well-known 7-OH isomers:

  • 7-OH Isomer: Can form a strong transannular hydrogen bond with the ether oxygen (O3) in the CC conformation (O-H

    
     O distance 
    
    
    
    2.5 Å).[1] This often locks the conformation.[1]
  • 6-OH Isomer: The hydroxyl group at C6 is distal to O3.[1] There is no direct geometric path for an intramolecular hydrogen bond with O3 in the CC conformation.[1] Therefore, the 6-OH preference is governed by steric bulk and intermolecular solvation rather than an intramolecular "lock."[1]

The Impact of C9-Ketones (Case Specific)

If the system is a 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (a common metabolic derivative), the conformational landscape changes.[1]

  • An axial (endo) 6-OH can potentially form a 5-membered intramolecular hydrogen bond with the carbonyl oxygen at C9.[1]

  • This interaction can stabilize the axial conformer, shifting the equilibrium away from the purely steric-controlled equatorial preference.[1]

Experimental Validation Protocols

As a researcher, you should not rely solely on prediction.[1] The following workflow uses NMR and X-ray crystallography to definitively assign conformation.

Solution-State NMR Protocol

The coupling constants (


) of the proton at C6 (

) are the most reliable reporter of conformation.[1]

Protocol:

  • Acquire a high-field

    
    H NMR (minimum 400 MHz) in a non-coordinating solvent (
    
    
    
    or
    
    
    ) to minimize intermolecular H-bonding disruption.[1]
  • Analyze the multiplet at the H6 position.[1]

  • Apply the Karplus Relationship:

    • Equatorial OH (Axial H6):

      
       is axial.[1] It will show two large anti-periplanar couplings (
      
      
      
      Hz) with the axial protons at C5 and C7.[1]
      • Signature: Triplet of triplets (tt) or broad multiplet with width at half-height (

        
        ) > 20 Hz.[1]
        
    • Axial OH (Equatorial H6):

      
       is equatorial.[1] It will show only small gauche couplings (
      
      
      
      Hz) and geminal/w-couplings.[1]
      • Signature: Narrow multiplet or quintet with

        
         < 10 Hz.[1]
        
Solid-State Confirmation (X-Ray)

While NMR provides solution dynamics, X-ray crystallography confirms the solid-state minimum.[1]

  • Crystal Growth: Slow evaporation from ethyl acetate/heptane is recommended for these polar/lipophilic hybrids.[1]

  • Check: Measure the C3

    
     C7 distance.
    
    • 
       Å indicates a standard Twin-Chair (CC).[1]
      
    • 
       Å suggests flattening or distortion toward a Boat-Chair (BC).[1]
      

Visualization of Conformational Logic

The following diagram illustrates the decision matrix for determining the conformation based on substituent interactions.

ConformationLogic Start 6-Hydroxy-3-oxabicyclo[3.3.1]nonane Check9 Is there a Ketone at C9? Start->Check9 NoKetone No (Parent Alcohol) Check9->NoKetone Absence YesKetone Yes (9-one derivative) Check9->YesKetone Presence StericControl Steric Control Dominates NoKetone->StericControl PrefEq Preferred Conformer: Twin-Chair (CC) OH = Equatorial StericControl->PrefEq HBondCheck Check Solvent Polarity YesKetone->HBondCheck NonPolar Non-Polar Solvent (CDCl3) HBondCheck->NonPolar Polar Polar Solvent (DMSO/MeOH) HBondCheck->Polar AxialPref Possible Axial Shift (Intramol. H-Bond C6-OH...O=C9) NonPolar->AxialPref H-Bond Stabilized EqRestored Equatorial Restored (Solvent disrupts H-bond) Polar->EqRestored Solvation Dominates

Figure 1: Decision tree for predicting conformational preference based on substitution and environmental factors.

Summary Data Table

Parameter6-Equatorial (exo)6-Axial (endo)Notes
Ring Conformation Twin-Chair (CC)Twin-Chair (CC)CC is robust due to 3-oxa relief.[1]
H6 NMR Signal Broad (

Hz)
Narrow (

Hz)
Diagnostic splitting pattern.[1]
Coupling (

)

Hz

Hz
Large

confirms equatorial OH.[1]
Stability (Alcohol) Preferred (

)
Destabilized1,3-diaxial repulsion (C4/C8).[1]
Stability (9-Keto) VariableStabilized in non-polarPotential 5-membered H-bond.[1]

References

  • Conformational Analysis of Bicyclo[3.3.1]nonanes. Topics in Stereochemistry. (Detailed review of the CC vs BC equilibrium and the "hockey stick" effect in hetero-analogs).

  • 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Properties. U.S. EPA CompTox Chemicals Dashboard. (Physical properties and existence of the specific 6-hydroxy-9-keto derivative). [1][4]

  • Intramolecular hydrogen bonding in drug design. RSC Medicinal Chemistry. (General principles of intramolecular H-bonding in bicyclic systems and their impact on permeability).

  • Synthesis and crystal structure of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica. (Provides X-ray data benchmarks for ring distortion in highly substituted analogs).

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry and Chirality of Bicyclic Ketone Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Stereochemical Control in Rigid Scaffolds Bicyclic frameworks are privileged structural motifs in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Stereochemical Control in Rigid Scaffolds

Bicyclic frameworks are privileged structural motifs in medicinal chemistry and natural product synthesis. Their inherent rigidity provides a well-defined three-dimensional arrangement for functional groups, which can significantly enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of ketone and alcohol functionalities into these scaffolds creates chiral centers, and the precise control of their stereochemistry is paramount. Different stereoisomers of a drug candidate can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] This guide provides a detailed exploration of the principles governing the stereochemistry of bicyclic ketone alcohols, the synthetic strategies for their controlled synthesis, and the analytical methodologies for their definitive characterization.

Foundational Principles: Conformational Rigidity in Bicyclic Systems

Unlike their flexible monocyclic counterparts, bicyclic systems possess significant conformational constraints. These systems are generally classified as fused, bridged, or spiro, with bridged systems like bicyclo[2.2.1]heptane (norbornane) serving as a classic example of a rigid molecular architecture.[3][4] This rigidity is a direct consequence of the shared bridgehead carbons, which lock the rings into specific conformations.

A key principle governing the stability and reactivity of these systems is Bredt's Rule . This rule states that a double bond cannot be placed at a bridgehead carbon of a small, bridged ring system.[5][6] The geometric constraints of the bicyclic framework prevent the p-orbitals from achieving the necessary planar alignment for effective pi-bonding, leading to immense ring strain.[5][7] While recent studies have explored the limits of this rule, it effectively underscores the profound impact of geometry on reactivity in these constrained systems.[8][9] This same geometric rigidity dictates the facial accessibility of prochiral centers, such as the carbonyl group in a bicyclic ketone.

The Heart of the Matter: Diastereoselectivity in Bicyclic Ketone Reduction

The reduction of a bicyclic ketone to its corresponding alcohol is a foundational reaction that elegantly illustrates the principles of stereochemical control. The approach of the reducing agent to the planar carbonyl group can occur from one of two distinct faces, leading to the formation of two potential diastereomeric alcohols. The nomenclature used to describe these faces and the resulting products is crucial:

  • Exo Face: The face on the same side as the shortest bridge.

  • Endo Face: The face on the same side as the longest bridge.

The classic example is the reduction of camphor, a bicyclo[2.2.1]heptanone derivative. The stereochemical outcome is overwhelmingly governed by steric hindrance.

Case Study: The Reduction of Camphor vs. Norcamphor

In the camphor molecule, the one-carbon bridge is substituted with two bulky methyl groups.[10] These groups effectively shield the exo face of the carbonyl, creating significant steric hindrance for an incoming nucleophile, such as a hydride from sodium borohydride (NaBH₄).[11][12] Consequently, the hydride preferentially attacks from the less hindered endo face. This endo attack results in the formation of the exo alcohol, isoborneol , as the major product.[10][12]

In contrast, norcamphor lacks these sterically demanding methyl groups. In this case, the primary steric interaction is with the endo-hydrogens of the larger two-carbon bridges.[10] To avoid this interaction, the hydride attacks from the more accessible exo face, leading to the formation of the endo alcohol as the major product. This reversal of selectivity highlights the subtle yet powerful influence of substrate structure on the reaction pathway.

Below is a diagram illustrating the key factors that determine the stereochemical outcome of these reductions.

G cluster_factors Controlling Factors cluster_pathway Reaction Pathway cluster_outcome Stereochemical Outcome Substrate Substrate Structure (e.g., Camphor, Norcamphor) Reagent Reducing Agent (e.g., NaBH4, L-Selectride) Exo Exo Attack (Approach from shortest bridge) Substrate->Exo Endo Endo Attack (Approach from longest bridge) Substrate->Endo Sterics Steric Hindrance (Gem-dimethyl, Endo-hydrogens) Reagent->Exo Reagent->Endo Electronics Electronic Effects (Bürgi-Dunitz Trajectory) Sterics->Exo Sterics->Endo Electronics->Exo Electronics->Endo Major Major Diastereomer Exo->Major Norcamphor Minor Minor Diastereomer Endo->Major Camphor Ratio Diastereomeric Ratio (d.r.) Major->Ratio Minor->Ratio

Caption: Factors influencing the stereochemical outcome of bicyclic ketone reduction.

Methodologies for Stereochemical Analysis and Control

Achieving high stereoselectivity is often a primary goal, and verifying the outcome requires robust analytical techniques. This section outlines key experimental protocols for both the synthesis and characterization of bicyclic ketone alcohols.

Experimental Protocol 1: Stereoselective Reduction of (+)-Camphor

This protocol describes a standard laboratory procedure for the reduction of camphor using sodium borohydride, a method that reliably produces a diastereomeric mixture of isoborneol and borneol.[11][13]

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve 100 mg of (+)-camphor in 1 mL of methanol. Stir the solution at room temperature until the camphor is fully dissolved.

  • Reagent Addition: Carefully add 100 mg of sodium borohydride (NaBH₄) to the camphor solution in four small portions over a period of 5 minutes. Stir continuously.

  • Reaction: After the addition is complete, gently heat the mixture to reflux for 5-10 minutes.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and then carefully add 3.5 mL of ice-cold water. The product alcohols, being less soluble in water, will precipitate out of the solution.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold water and allow it to dry on the filter for approximately 10 minutes.

  • Extraction and Drying: Dissolve the crude product in 4 mL of dichloromethane. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

  • Analysis: Carefully decant or filter the dried solution. The solvent can be evaporated to yield the solid product. The diastereomeric ratio of isoborneol to borneol can then be determined using ¹H NMR spectroscopy or Gas Chromatography (GC).[13]

Experimental Protocol 2: Determination of Absolute Configuration

While relative stereochemistry can often be inferred from reaction mechanisms and NMR data, determining the absolute configuration requires more definitive methods. Single-crystal X-ray crystallography stands as the gold standard for this purpose.[1][14][15]

G A Synthesize & Purify Enantiomerically Pure Sample B Grow High-Quality Single Crystals A->B Crystallization C Mount Crystal & Collect X-ray Diffraction Data B->C Diffractometer D Solve the Crystal Structure C->D Computational Methods E Refine Structure with Anomalous Dispersion D->E Refinement Software F Analyze Flack (x) or Hooft (y) Parameter E->F H Value ≈ 0: Correct Model F->H I Value ≈ 1: Inverted Model is Correct F->I G Unambiguous Assignment of Absolute Configuration H->G I->G

Sources

Exploratory

Literature review of 3-oxabicyclo[3.3.1]nonane scaffold applications

An In-Depth Technical Guide to the Applications of the 3-Oxabicyclo[3.3.1]nonane Scaffold Introduction: Unveiling a Privileged Scaffold in Modern Chemistry The 3-oxabicyclo[3.3.1]nonane framework, a rigid, three-dimensio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of the 3-Oxabicyclo[3.3.1]nonane Scaffold

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

The 3-oxabicyclo[3.3.1]nonane framework, a rigid, three-dimensional bicyclic ether, has emerged as a "privileged scaffold" in medicinal chemistry and organic synthesis. Its unique conformational constraints and spatial arrangement of functional groups provide an exceptional platform for precise interactions with complex biological targets.[1] This motif is a key structural feature in a multitude of natural products and medicinally significant compounds, driving considerable interest in its synthesis and application.[2][3] This guide, crafted from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the 3-oxabicyclo[3.3.1]nonane core, detailing its pivotal role in drug discovery, outlining sophisticated synthetic strategies, and providing field-proven experimental protocols for its utilization.

Part 1: The 3-Oxabicyclo[3.3.1]nonane Core: A Versatile Scaffold in Drug Discovery

The inherent structural rigidity of the 3-oxabicyclo[3.3.1]nonane system makes it an attractive core for designing molecules that can selectively target biological macromolecules. This has led to its successful application across diverse therapeutic areas, from oncology to neurodegenerative and metabolic diseases.

Anticancer Applications: Targeting Drug Resistance

The bicyclo[3.3.1]nonane architecture is a recurring motif in natural products exhibiting potent anticancer activity.[3][4] Synthetic derivatives have been developed as highly effective chemotherapeutics. A groundbreaking application is the development of a highly functionalized oxabicyclo[3.3.1]nonane derivative that demonstrates significant in vitro and in vivo activity against osimertinib-resistant non-small-cell lung cancer (NSCLC).[5]

Causality of Experimental Choice: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor, but resistance often develops. Researchers sought a novel mechanism to overcome this challenge. The 3-oxabicyclo[3.3.1]nonane scaffold was chosen to create a conformationally restricted molecule capable of targeting a different pathway. This led to the discovery of a compound that operates through a unique mechanism involving the inhibition of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism, which subsequently induces ferroptosis—a form of iron-dependent programmed cell death—in cancer cells.[5] This represents a paradigm shift from targeting the primary oncogenic driver to exploiting a metabolic vulnerability of the cancer cells.

Mechanism of Action: SCD1 Inhibition and Ferroptosis Induction

SCD1_Inhibition_Ferroptosis Drug Oxabicyclo[3.3.1]nonane Derivative SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Drug->SCD1 MUFA Monounsaturated Fatty Acids (MUFAs) Synthesis SCD1->MUFA Catalyzes LPO Lipid Peroxidation (LPO) Accumulation MUFA->LPO Suppresses Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis Induces

Caption: SCD1 inhibition by an oxabicyclo[3.3.1]nonane derivative.

Neuroprotective Applications

Neurodegenerative diseases present a significant challenge for drug discovery. The 3-oxabicyclo[3.3.1]nonane scaffold and its close analogs have shown promise as neuroprotective agents.[6][7] Specifically, derivatives of the related 2,8-dioxabicyclo[3.3.1]nonane scaffold have been synthesized and found to be inhibitors of human monoamine oxidase B (MAO-B).[8]

Scientific Rationale: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Its overactivity is implicated in the pathology of neurodegenerative diseases such as Parkinson's disease. Inhibiting MAO-B can increase dopamine levels and protect neurons from oxidative stress. The rigid bicyclic scaffold allows for the precise positioning of functional groups to interact with the active site of the MAO-B enzyme. Several synthesized derivatives exhibited potent MAO-B inhibitory activity and protected SH-SY5Y neuroblastoma cells from peroxide-induced injury.[8]

Table 1: MAO-B Inhibitory Activity of Dioxabicyclo[3.3.1]nonane Derivatives

Compound ID MAO-B Inhibition IC50 (µM) Reference
3c < 25 [8]
8c < 25 [8]
16c < 25 [8]

| Pargyline (Control) | Comparable to active compounds |[8] |

Metabolic Disease Applications: GPR119 Agonism

The G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion. The design and synthesis of conformationally restricted oxazabicyclo[3.3.1]nonane derivatives have led to the discovery of extremely potent and orally active GPR119 agonists.[9]

Trustworthiness of the Approach: By creating a rigid bicyclic structure, researchers were able to lock the molecule into a bioactive conformation, enhancing its binding affinity for the GPR119 receptor. This conformational restriction also improved other drug-like properties, such as solubility. The lead compound, 25a , demonstrated potent agonistic activity and was effective at lowering blood glucose levels in a mouse oral glucose tolerance test at a remarkably low dose of 0.1 mg/kg.[9]

Part 2: Advanced Synthetic Strategies

The construction of the 3-oxabicyclo[3.3.1]nonane core, particularly with high stereocontrol, requires sophisticated synthetic methodologies. Domino reactions and novel cyclization strategies have proven to be powerful tools for assembling these complex architectures from simple starting materials.[2]

Asymmetric Synthesis via Organocatalytic Domino Reaction

A highly stereoselective method for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed using a domino Michael-hemiacetalization-Michael reaction.[2] This powerful sequence builds four contiguous stereogenic centers in a single operation.

Expertise in Action: The key to this transformation is the use of modularly designed organocatalysts (MDOs) that self-assemble from cinchona alkaloid derivatives and amino acids. This catalytic system precisely controls the stereochemical outcome of the reaction cascade, leading to the desired product in high yield (up to 84%), excellent diastereoselectivity (>99:1 dr), and high enantioselectivity (up to 96% ee).[2][10] The subsequent oxidation of the bicyclic hemiacetal intermediate with pyridinium chlorochromate (PCC) yields the final lactone.[2]

Logical Workflow for Asymmetric Synthesis

synthesis_workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Oxidation & Purification SM1 (E)-3-aryl-2-nitroprop-2-enols Domino Domino Reaction: Michael-Hemiacetalization-Michael SM1->Domino SM2 (E)-7-aryl-7-oxohept-5-enals SM2->Domino Intermediate Bicyclic Hemiacetal Domino->Intermediate Catalyst Modularly Designed Organocatalyst (MDO) Catalyst->Domino Solvent Toluene Solvent->Domino Oxidation PCC Oxidation Intermediate->Oxidation Product 3-Oxabicyclo[3.3.1]nonan-2-one (High ee, dr) Oxidation->Product

Caption: Workflow for stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.

(3,5)-Oxonium-Ene Cyclization

An efficient alternative for constructing the oxabicyclo[3.3.1]nonane core is the (3,5)-oxonium-ene reaction. This method involves the reaction of trans-p-menth-6-ene-2,8-diol with various aldehydes or epoxides, mediated by a Lewis acid such as boron trifluoride etherate.[11][12] The reaction proceeds in good yields and provides a convenient route to the bicyclic ketone scaffold, which can be further functionalized.[11]

Part 3: Validated Experimental Protocols

To ensure reproducibility and success, the following protocols are described with the necessary detail and scientific justification.

Detailed Synthetic Protocol: Organocatalytic Synthesis of a 3-Oxabicyclo[3.3.1]nonan-2-one Derivative

This protocol is adapted from the highly stereoselective domino reaction methodology.[2]

Objective: To synthesize a chiral 3-oxabicyclo[3.3.1]nonan-2-one derivative.

Materials:

  • Precatalyst modules: Cinchona alkaloid derivative (e.g., 9b, 10.0 mol%) and an amino acid (e.g., 10e, 10.0 mol%)

  • (E)-3-aryl-2-nitroprop-2-en-1-ol (Substrate 1, 1.0 equiv)

  • (E)-7-aryl-7-oxohept-5-enal (Substrate 2, 1.2 equiv)

  • Dry Toluene (Solvent)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Catalyst Pre-assembly: To a clean, dry vial under an inert atmosphere, add the cinchona alkaloid derivative (0.010 mmol) and the amino acid (0.010 mmol). Add dry toluene (1.0 mL).

    • Causality: The two components self-assemble in solution to form the active modularly designed organocatalyst (MDO). Stirring for 15 minutes ensures complete formation.

  • Reaction Initiation: Add Substrate 1 (0.10 mmol) to the catalyst mixture and stir for 5 minutes. Then, add Substrate 2 (0.12 mmol).

    • Causality: This sequential addition ensures the first substrate is poised for reaction once the second, more reactive substrate is introduced.

  • Domino Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until Substrate 1 is consumed.

    • Self-Validation: The reaction is highly diastereoselective, typically yielding a single diastereomer detectable by ¹H NMR analysis of the crude reaction mixture.

  • Work-up and Isolation of Intermediate: Upon completion, concentrate the reaction mixture under reduced pressure. The crude bicyclic hemiacetal can be used directly in the next step or purified by column chromatography if necessary.

  • Oxidation: Dissolve the crude hemiacetal in DCM. Add PCC (1.5 equiv) in one portion. Stir the mixture at room temperature until TLC indicates the complete conversion of the hemiacetal.

    • Causality: PCC is a reliable oxidizing agent for converting secondary alcohols (in the hemiacetal) to ketones (in the final lactone) under mild conditions.

  • Purification: Filter the reaction mixture through a pad of silica gel to remove chromium salts. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the final 3-oxabicyclo[3.3.1]nonan-2-one product.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC).

Biological Assay Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against human monoamine oxidase B (MAO-B).[8]

Objective: To determine the IC50 value of a test compound against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Test compounds dissolved in DMSO

  • Pargyline (positive control inhibitor)

  • 96-well microplate (black, for fluorescence)

  • Plate reader capable of fluorescence detection

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, Amplex Red/HRP, and test compounds in phosphate buffer. Create a serial dilution of the test compounds and the positive control.

  • Assay Setup: In a 96-well plate, add 20 µL of each concentration of the test compound or control. Add 20 µL of the MAO-B enzyme solution to each well.

    • Self-Validation: Include wells with no inhibitor (100% activity) and wells with no enzyme (background) to ensure data integrity.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

    • Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.

  • Detection: Immediately add 40 µL of the Amplex Red/HRP working solution. This solution detects the H₂O₂ produced by the MAO-B reaction.

  • Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm, emission at 590 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 3-oxabicyclo[3.3.1]nonane scaffold has unequivocally established its value as a privileged core in contemporary drug discovery and a challenging yet rewarding target in organic synthesis. Its rigid three-dimensional structure provides a unique framework for creating potent and selective modulators of diverse biological targets, from enzymes implicated in cancer metabolism and neurodegeneration to G protein-coupled receptors.[5][8][9] The development of sophisticated synthetic methods, particularly asymmetric organocatalytic domino reactions, has made these complex molecules more accessible, paving the way for further exploration.[2]

The future applications of this scaffold are vast. Its demonstrated ability to overcome clinical drug resistance in oncology is particularly promising.[5] Further derivatization and exploration of this core will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. As synthetic methodologies continue to evolve, the 3-oxabicyclo[3.3.1]nonane scaffold will remain a cornerstone for the design of next-generation therapeutics.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed. [Link]

  • Synthesis of 2,8-Dioxabicyclo[3.3.1]nonane Derivatives and Their Neuroprotective Activities. MDPI. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Asymmetric synthesis of 3‐oxabicyclo [3.3.1] nonan‐2‐ones via secondary... ResearchGate. [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Stereoselective Synthesis of 3‐Oxabicyclo[3.3.1]Nonan‐2‐Ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. ResearchGate. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. ResearchGate. [Link]

  • A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. ACS Publications. [Link]

  • A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. ACS Publications. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. [Link]

  • An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems. ResearchGate. [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. [Link]

  • Bridged-Backbone Strategy Enables Asymmetric Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes with Anti-Osimertinib-Resistant NSCLC Activity. PubMed. [Link]

  • Neuroprotective Agents: A Simple Overview. Cureus. [Link]

  • A new taxonomy of neuroprotective agents for stroke appropriate for the reperfusion era. PMC. [Link]

  • Overview of neuroprotective agents and their assumed mechanisms of action. Semantic Scholar. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Diastereoselective Synthesis of Oxabicyclo[3.3.1]nonenes from Aldehydes and α‐Pinene: Fe(III) Aggregate Catalysis. ResearchGate. [Link]

  • 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs. RSC Publishing. [Link]

  • Drug development in the era of precision medicine in oncology—Clues beyond randomization. Annals of Translational Medicine. [Link]

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Foundational

Reactivity Profile of the Hydroxyl Group in Bicyclic Nonan-9-ones

This is an in-depth technical guide on the reactivity profile of the hydroxyl group in bicyclic nonan-9-ones, specifically focusing on the 3-hydroxybicyclo[3.3.1]nonan-9-one system and its derivatives. Content Type: Tech...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the reactivity profile of the hydroxyl group in bicyclic nonan-9-ones, specifically focusing on the 3-hydroxybicyclo[3.3.1]nonan-9-one system and its derivatives.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Specialists

Executive Summary: The Conformational Gatekeeper

The bicyclo[3.3.1]nonan-9-one scaffold represents a unique "chemical anvil" in organic synthesis. Unlike its carbocyclic parent, the introduction of a ketone at the C9 bridgehead drastically alters the conformational landscape, creating a privileged platform for transannular reactivity.

For researchers and drug developers, the primary interest lies in the 3-hydroxyl group (and its stereoisomers) within this system. This functional group is not merely a passive substituent; it is a "loaded spring" capable of driving rapid molecular complexity generation—specifically the synthesis of 2-oxaadamantane scaffolds—through transannular cyclization.

This guide details the mechanistic causality, stereochemical requirements, and experimental protocols for harnessing the reactivity of the hydroxyl group in bicyclo[3.3.1]nonan-9-ones.

Structural Dynamics & Stereochemical Control

To predict reactivity, one must first master the conformational equilibrium. The bicyclo[3.3.1]nonane skeleton exists in a dynamic equilibrium between the Twin-Chair (CC) and Chair-Boat (CB) conformations.

The "9-One" Effect

In the parent hydrocarbon, severe transannular repulsion between the endo-hydrogens at C3 and C7 destabilizes the CC form. However, the introduction of a ketone at C9 (nonan-9-one) flattens the bridge region (sp2 hybridization), slightly alleviating this repulsion but maintaining the proximity required for reaction.

  • Twin-Chair (CC): The reactive conformer. It brings the C3-endo-hydroxyl and the C7-position into van der Waals contact (approx. 2.5 Å).

  • Chair-Boat (CB): The relaxed conformer. It moves the C3 and C7 positions apart, shutting down transannular reactivity.

Key Insight: The reactivity of the hydroxyl group is "gated" by the population of the CC conformer. Solvents and temperature can be used to shift this equilibrium, thereby tuning the reaction rate.

Conformation cluster_0 Conformational Equilibrium CC Twin-Chair (CC) (Reactive State) C3-OH proximal to C7 CB Chair-Boat (CB) (Dormant State) C3-OH distal to C7 CC->CB Relaxation (Low Energy) Reaction Transannular Cyclization CC->Reaction Acid Catalyst CB->CC Activation (Required for Cyclization)

Figure 1: The reactivity of the C3-hydroxyl group is dependent on the population of the Twin-Chair conformer, which positions the nucleophile (OH) near the electrophilic site (C7).

Reactivity Profile: Transannular Cyclization

The defining reaction of the 3-hydroxyl group in this system is the acid-catalyzed transannular closure to form the 2-oxaadamantane core. This reaction mimics the biosynthesis of complex terpenes and provides a direct route to pharmacologically active adamantane derivatives (e.g., antiviral and neuroprotective analogues).

Mechanism: The "Hook and Latch"

The reaction requires a leaving group or unsaturation at the C7 position. The C3-hydroxyl acts as the internal nucleophile.

  • Activation: The C7 functionality (alkene or ketone) is activated by a proton or Lewis acid.

  • Attack: The C3-hydroxyl oxygen attacks C7 across the ring.

  • Closure: The conformation snaps shut to form the rigid, unstrained oxaadamantane cage.

Substrate Scope & Limitations
SubstrateC3-SubstituentC7-SubstituentProductReactivity Level
Dione Hydroxyl (Hemiketal)Ketone (C=O)1-Hydroxy-2-oxaadamantaneHigh (often spontaneous)
Enone HydroxylExocyclic Alkene (=CH2)1-Methyl-2-oxaadamantaneHigh (Acid catalyzed)
Diol HydroxylHydroxyl2-OxaadamantaneModerate (Requires dehydration)
The C9-Hydroxyl Anomaly (Bridgehead Reactivity)

While the C3-hydroxyl is reactive, the C9-hydroxyl (formed by reducing the C9-ketone) is chemically distinct.

  • Steric Shielding: The C9-OH is flanked by the C1 and C5 bridgeheads, making it resistant to standard esterification.

  • Bredt's Rule Protection: Elimination of the C9-OH to form a double bond (C1=C9) is forbidden by Bredt's rule, making the C9-alcohol exceptionally stable against dehydration under basic conditions.

Experimental Protocol: Synthesis of 2-Oxaadamantane

Objective: Cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one (via in-situ hydration/cyclization) to 1-methyl-2-oxaadamantane.

Rationale: This protocol utilizes the C3-hydroxyl (generated in situ or pre-existing) to trap the C7 cation.

Materials
  • Substrate: 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Benzene (for azeotropic removal)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or 98% H2SO4

  • Quench: NaHCO3 (sat. aq.)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in dry DCM (0.1 M concentration). Ensure the system is under an inert atmosphere (N2 or Ar) to prevent competing oxidation.

  • Acid Activation: Cool the solution to 0°C. Add TfOH (1.2 equiv) dropwise. Note: The low temperature favors the kinetic trapping of the chair-chair conformer.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (stain with Anisaldehyde; product usually runs higher Rf than starting material).

  • Workup: Quench the reaction carefully with saturated NaHCO3. Extract with DCM (3x).[1][2]

  • Purification: Dry organic layers over MgSO4 and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check: The appearance of a diagnostic signal in the 13C NMR at ~72-75 ppm (C-O-C bridgehead carbon) confirms the formation of the oxaadamantane cage.

Pharmaceutical Applications

The reactivity of the hydroxyl group in nonan-9-ones is directly applicable to the synthesis of "Cage Compounds" used in neurology and virology.

  • Lipophilicity Modulation: Converting the hydrophilic hydroxyl/ketone bicyclic system into the lipophilic oxaadamantane cage improves blood-brain barrier (BBB) permeability.

  • Scaffold Mimicry: 2-Oxaadamantane derivatives serve as bioisosteres for the adamantane core found in Memantine (Alzheimer’s) and Amantadine (Antiviral), often with improved metabolic stability due to the ether oxygen reducing oxidative metabolism.

Pathways cluster_path1 Path A: C3-OH Transannular Attack cluster_path2 Path B: C9-Ketone Reduction Substrate Bicyclo[3.3.1]nonan-9-one Derivatives Oxa 2-Oxaadamantane Scaffold Substrate->Oxa Acid/Cyclization Alcohol C9-Alcohol (Bridgehead) Substrate->Alcohol NaBH4 Reduction Drug Memantine/Amantadine Analogues Oxa->Drug Functionalization Stable Metabolically Stable Anchor Alcohol->Stable Steric Protection

Figure 2: Divergent synthetic pathways from the nonan-9-one core. Path A utilizes the C3-hydroxyl for cage formation, while Path B utilizes the C9-carbonyl for stereodefined alcohol synthesis.

References

  • Synthesis of 2-Oxaadamantane Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. ChemRxiv. Available at: [Link][2][3][4]

  • Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. UCLA Chemistry / J. Org. Chem. Available at: [Link]

  • Transannular Selenocyclofunctionalization of 1,5-cyclooctadiene. MDPI Inorganics. Available at: [Link]

  • Conformational Analysis of Bicyclo[3.3.1]nonan-9-one. ResearchGate. Available at: [Link]

Sources

Exploratory

Molecular weight and formula of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

An In-Depth Technical Guide to 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Executive Summary: This document provides a comprehensive technical overview of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, a heterocyclic compound fe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

Executive Summary: This document provides a comprehensive technical overview of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, a heterocyclic compound featuring a rigid bicyclic scaffold. Bicyclic systems are of significant interest in medicinal chemistry due to their ability to present functional groups in well-defined three-dimensional orientations, making them valuable cores for designing potent and selective therapeutic agents. This guide details the core molecular and physicochemical properties of the title compound, discusses relevant synthetic strategies and characterization techniques, and explores its potential applications in drug discovery and development. The information is intended for researchers, chemists, and drug development professionals seeking to leverage this and related scaffolds in their work.

Introduction to the Oxabicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane framework is a conformationally restricted system that has proven to be a valuable template in the design of biologically active molecules. The introduction of heteroatoms, such as oxygen in the 3-position to form the oxabicyclo[3.3.1]nonane core, further enhances its utility by introducing polarity, hydrogen bonding capabilities, and altered metabolic profiles. These scaffolds serve as rigid spacers, locking substituents into specific spatial arrangements that can facilitate precise interactions with biological targets.

Derivatives of related oxa- and azabicyclo[3.3.1]nonane systems have shown significant promise in therapeutic applications. For instance, certain oxazabicyclo[3.3.1]nonane derivatives have been identified as potent and orally active GPR119 agonists, which are of interest for the treatment of type 2 diabetes.[1][2] The value of this framework lies in its ability to constrain molecular conformation, a key strategy in modern drug design to improve binding affinity and selectivity. This guide focuses specifically on the 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one variant, providing foundational data for its use as a chemical building block or a starting point for scaffold-based drug discovery programs.

Core Molecular Properties

The fundamental identity of a chemical compound is defined by its structure, formula, and molecular weight. These primary characteristics are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

The 2D structure of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one reveals a bicyclic system containing a tetrahydropyran ring fused with a cyclohexanone ring, featuring a hydroxyl group at the C6 position.

cluster_ring1 cluster_ring2 C1 C C2 C C1->C2 C1_2 C O3 O C2->O3 C4 C O3->C4 C5 C C4->C5 C9 C C5->C9 C5_2 C C9->C1 C8_ketone =O C9->C8_ketone C6 C C1_2->C6 C7 C C6->C7 OH OH C6->OH C8 C C7->C8 C8->C5_2

Caption: 2D representation of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one.

Table 1: Key Molecular Identifiers

Identifier Value Source
IUPAC Name 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Chemspace[3]
CAS Number 851984-06-0 Sigma-Aldrich[4], EPA[5]

| Synonyms | 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one | Sigma-Aldrich[4] |

Table 2: Molecular Formula and Weight

Property Value Source
Molecular Formula C₈H₁₂O₃ Sigma-Aldrich[4], Chemspace[3]
Molecular Weight 156.18 g/mol Sigma-Aldrich[4]

| InChI Key | KPQVNTBUPABKCA-UHFFFAOYSA-N | Chemspace[3] |

Physicochemical Characteristics

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical and biological systems. Parameters such as lipophilicity (LogP) and water solubility influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.

Table 3: Predicted Physicochemical Properties

Property Predicted Value Unit Significance in Drug Development
LogP (Octanol-Water) -0.170 Indicates the compound's lipophilicity. A negative value suggests higher hydrophilicity, which can impact cell membrane permeability and solubility.
Water Solubility 0.521 mol/L High water solubility is generally desirable for intravenous formulations and can improve oral bioavailability.
pKa (Acidic) 11.6 Refers to the acidity of the hydroxyl group. This value indicates it is a very weak acid, similar to a typical alcohol.
Boiling Point 251 - 265 °C Provides information on the compound's volatility and the conditions required for purification by distillation.
Melting Point 50.4 °C Important for determining the physical state (solid/liquid) at ambient temperatures and for assessing purity.

Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[5]

The predicted low LogP value suggests that 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one is a relatively polar molecule. This is expected given the presence of three oxygen atoms (hydroxyl, ether, and ketone). This polarity enhances its predicted water solubility, a favorable trait for biological screening and formulation. However, researchers must balance hydrophilicity with the need for membrane permeability, which often requires a degree of lipophilicity.

Synthesis and Characterization

Synthetic Strategies

A hypothetical retrosynthetic analysis can be proposed, starting from simpler, more accessible materials.

retrosynthesis target 6-Hydroxy-3-oxabicyclo- [3.3.1]nonan-9-one intermediate Acyclic Dienol Precursor target->intermediate (3,5)-Oxonium-ene Cyclization reagents Lewis Acid (e.g., BF₃·OEt₂) + Aldehyde/Epoxide intermediate->reagents Precursor Synthesis

Caption: Proposed retrosynthetic pathway for the oxabicyclo[3.3.1]nonane core.

Exemplary Protocol (Hypothetical, based on related syntheses[6]):

The synthesis could be approached by reacting a functionalized diene, such as a derivative of geraniol or a similar terpene, with an aldehyde or epoxide in the presence of a Lewis acid like boron trifluoride etherate.

  • Precursor Preparation: An appropriate acyclic precursor containing correctly positioned alkene and hydroxyl functionalities would first be synthesized.

  • Cyclization Reaction:

    • The precursor (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to a low temperature (e.g., -78 °C).

    • Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) is added dropwise. The choice of a Lewis acid is critical; it activates the carbonyl or epoxide and facilitates the formation of an oxonium ion intermediate, which initiates the intramolecular cyclization cascade.

    • The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the target compound.

This self-validating protocol includes monitoring by TLC and a final purification step, ensuring the identity and purity of the isolated product.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR: The spectrum would be complex due to the bicyclic nature of the molecule. Key signals would include a broad singlet for the hydroxyl proton (-OH), distinct signals for the bridgehead protons, and multiplets for the methylene protons. Protons adjacent to the ether oxygen (C2 and C4) would be shifted downfield (~3.5-4.5 ppm).

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. A characteristic downfield signal for the ketone carbonyl (C9) would be expected around 200-210 ppm. Carbons bonded to oxygen (C2, C4, C6) would appear in the 60-80 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H group from the alcohol.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z = 156.

Applications in Drug Discovery and Research

The 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one molecule is a valuable asset for drug discovery, primarily as a functionalized scaffold. Its rigid conformation and multiple functional groups (hydroxyl, ketone, ether) offer several attachment points for chemical modification, making it an ideal starting point for building combinatorial libraries.

scaffold Scaffold Selection (6-Hydroxy-3-oxabicyclo- [3.3.1]nonan-9-one) library Combinatorial Library Synthesis (Derivatization at OH, C=O) scaffold->library Functionalization screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Structure-Activity Relationship (SAR) candidate Preclinical Candidate lead_opt->candidate

Caption: Conceptual workflow for utilizing the scaffold in drug discovery.

Key strategic advantages of this scaffold:

  • 3D Structural Diversity: The fixed bicyclic core allows for the precise projection of substituents into three-dimensional space. This is crucial for exploring the often-complex topology of protein binding pockets.

  • Vectorial Functionalization: The hydroxyl and ketone groups are located at different positions on the scaffold, allowing for selective and directional chemical modifications. For example, the hydroxyl group could be used for ether or ester formation, while the ketone could be converted into an amine via reductive amination or used in olefination reactions.

  • Improved Pharmacokinetic Properties: The introduction of polar groups and a rigid core can lead to improved metabolic stability and solubility profiles compared to more flexible, lipophilic molecules.

This scaffold is particularly well-suited for fragment-based drug design (FBDD) or as a core for developing libraries aimed at targets like kinases, proteases, or G-protein coupled receptors (GPCRs), where rigid conformations are often required for high-affinity binding.

Conclusion

6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one is a heterocyclic compound with significant potential for application in synthetic and medicinal chemistry. With a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol , its key features are a rigid, polar scaffold decorated with versatile functional handles. While detailed synthetic and application studies are still emerging, its structural relationship to known bioactive molecules suggests it is a promising building block for the development of novel therapeutics. This guide provides the core technical data and strategic context necessary for researchers to begin exploring the utility of this valuable chemical entity.

References

  • 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one. Chemspace. [Link]

  • 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Properties. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. [Link]

  • Bicyclo(3.3.1)nonan-9-one. SpectraBase. [Link]

  • Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 48-62. [Link]

  • Gogoi, P., & Hazarika, M. J. (2011). Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Organic & Biomolecular Chemistry, 9(13), 4626-4634. [Link]

  • ChemInform Abstract: Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction. ResearchGate. [Link]

  • US Patent 7,868,017 B2. 9-azabicyclo[3.3.1]nonane derivatives.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Saikia, A. K., & Hazarika, M. J. (2010). A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. Organic Letters, 12(9), 2044-2047. [Link]

  • 9-Oxabicyclo[3.3.1]non-1-ene. NIST WebBook. [Link]

  • 9-Oxabicyclo[3.3.1]nonane. NIST WebBook. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]

  • 9-Oxabicyclo(3.3.1)nonane. PubChem. [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. [Link]

  • He, S., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5017-5021. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one . This specific bicyclic scaffold is a critical intermediate in the development of chemoki...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one . This specific bicyclic scaffold is a critical intermediate in the development of chemokine receptor antagonists and complex natural product analogs.

The synthesis leverages a Stork Enamine-mediated Robinson Annulation , utilizing tetrahydro-4H-pyran-4-one as the core scaffold. This route is preferred for its atom economy and the direct installation of the bridgehead ketone and C6-hydroxyl functionality in a single telescoped sequence.

Part 1: Retrosynthetic Analysis & Strategy

The 3-oxabicyclo[3.3.1]nonane skeleton is constructed by fusing a carbocyclic ring onto an existing tetrahydropyran ring.

  • Disconnection: The C1-C8 and C5-C6 bonds are formed via a Michael addition followed by an intramolecular Aldol condensation.

  • Precursors:

    • Nucleophile: The enamine derived from Tetrahydro-4H-pyran-4-one (acting as the 1,5-enolate equivalent).

    • Electrophile: Acrolein (providing the 3-carbon fragment for the new ring).

Mechanism:

  • Enamine Formation: Pyrrolidine reacts with the ketone to form the thermodynamic enamine.

  • Michael Addition: The enamine attacks the

    
    -carbon of acrolein.
    
  • Cyclization: The resulting pendant aldehyde undergoes an intramolecular aldol reaction with the regenerated enamine/enolate at the other

    
    -position of the pyran ring.
    
  • Hydrolysis: The iminium intermediate hydrolyzes to release the ketone bridge, yielding the

    
    -hydroxy ketone product.
    

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11][12]RoleSafety Note
Tetrahydro-4H-pyran-4-one 100.121.0SubstrateIrritant
Pyrrolidine 71.121.5Catalyst/AuxiliaryCorrosive, Flammable
Acrolein 56.061.1 - 1.2ElectrophileExtreme Toxicity , Lachrymator
Diethyl Ether (Et₂O) 74.12SolventSolventFlammable, Peroxide former
Dichloromethane (DCM) 84.93SolventExtractionToxic
Magnesium Sulfate 120.37N/ADrying AgentDust irritant
Step-by-Step Methodology

1. Enamine Formation

  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush with Nitrogen (N₂).

  • Addition: Charge the flask with Tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol). Add Pyrrolidine (1.05 g, 15 mmol) dropwise via syringe.

  • Reaction: Stir the neat mixture (or in minimal dry Et₂O) at room temperature (20–25 °C) for 1.5 hours .

    • Observation: The mixture may become turbid or change color as water is generated.

  • Evaporation (Critical): Remove excess pyrrolidine and generated water under reduced pressure (rotary evaporator) or high vacuum.

    • Why: Excess pyrrolidine can polymerize acrolein in the next step, leading to tar formation.

    • Result: A crude enamine oil is obtained.

2. Michael Addition & Cyclization

  • Solvation: Redissolve the crude enamine residue in anhydrous Diethyl Ether (Et₂O) (10 mL).

  • Acrolein Addition: Cool the solution to 0 °C (ice bath). Add Acrolein (0.74 mL, ~11 mmol) dropwise over 10 minutes.

    • Safety: Perform this strictly in a fume hood. Acrolein is highly volatile and toxic.

  • Annulation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (Overnight) .

    • Mechanism in Action: The Michael addition occurs first, followed by the slow intramolecular aldol closure.

3. Hydrolysis & Workup

  • Quench: Add Water (10 mL) directly to the reaction mixture and stir vigorously for 30 minutes.

    • Chemistry: This hydrolyzes the iminium species, releasing the bridgehead ketone and the free secondary amine.

  • Extraction: Separate the layers. Extract the aqueous phase with DCM (3 x 15 mL).

  • Wash: Combine organic layers and wash with 1N HCl (10 mL) to remove residual pyrrolidine, followed by Brine (10 mL).

  • Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

4. Purification

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (starting 80:20

    
     50:50). The hydroxyl group makes the compound relatively polar.
    
  • Yield: Typical isolated yields range from 40–60% .

Part 3: Visualization & Data

Reaction Workflow (DOT Diagram)

SynthesisProtocol Start Tetrahydro-4H-pyran-4-one Step1 Enamine Formation (+ Pyrrolidine) Start->Step1 activation Inter1 Crude Enamine (Remove excess amine) Step1->Inter1 -H2O Step2 Michael Addition (+ Acrolein, 0°C) Inter1->Step2 redissolve Step3 Aldol Cyclization (RT, Overnight) Step2->Step3 intramolecular Quench Hydrolysis (+ H2O) Step3->Quench iminium hydrolysis Product 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Quench->Product extraction & purif.

Caption: Step-wise synthetic workflow from pyranone precursor to the bicyclic target.

Characterization Data (Expected)
AnalysisDiagnostic SignalInterpretation
¹H NMR

4.1 - 4.3 ppm (m, 1H)
Proton at C6 (CH-OH), indicating successful aldol closure.
¹H NMR

3.8 - 4.0 ppm (m, 4H)
Protons adjacent to Oxygen (C2, C4 of oxa-ring).
¹H NMR

2.4 - 2.6 ppm (m, 2H)
Bridgehead protons (C1, C5).
IR ~3400 cm⁻¹ (broad)O-H stretch (Hydroxyl group).
IR ~1710-1725 cm⁻¹ (strong)C=O stretch (Bridge ketone).
MS (ESI) m/z 157 [M+H]⁺Consistent with formula C₈H₁₂O₃.

Part 4: Critical Troubleshooting & Optimization

  • Polymerization of Acrolein:

    • Issue: The reaction mixture turns into a gummy solid.

    • Cause: Excess pyrrolidine or lack of solvent control initiated anionic polymerization of acrolein.

    • Fix: Ensure thorough evaporation of pyrrolidine after Step 1. Use freshly distilled acrolein if possible.

  • Elimination (Dehydration):

    • Issue: Formation of the enone (loss of OH).

    • Cause: Acidic workup was too harsh or heating during evaporation.

    • Fix: Keep workup neutral or weakly acidic. Do not heat the crude product above 40 °C. The

      
      -hydroxy ketone is stable but can eliminate under forcing conditions.
      
  • Stereochemistry:

    • The hydroxyl group at C6 typically favors the exo orientation (equatorial-like in the chair conformation of the new ring) due to thermodynamic control and intramolecular hydrogen bonding with the bridge ketone or ether oxygen.

References

  • Title: Chemoking receptor antagonists (Patent WO2013010453A1)
  • General Skeleton Synthesis (Background)

    • Title: A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium-Ene Reaction[13]

    • Source: Organic Letters (2010), 12(8), 1824–1826.
    • Relevance: Provides context on the stability and formation of the 3-oxabicyclo[3.3.1]nonane skeleton.
    • URL:[Link]

  • Compound Registry

    • Title: 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS 851984-06-0)[14]

    • Source: Sigma-Aldrich / Merck

Sources

Application

Technical Application Note: Scalable Synthesis of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

This Application Note is structured as a high-level technical guide for Process Chemistry and R&D teams. It synthesizes established methodologies for constructing the 3-oxabicyclo[3.3.1]nonane scaffold with specific focu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for Process Chemistry and R&D teams. It synthesizes established methodologies for constructing the 3-oxabicyclo[3.3.1]nonane scaffold with specific focus on the 6-hydroxy-9-one functionalization pattern.[1]

Executive Summary

The 3-oxabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various bioactive agents, including GPR119 agonists and antibacterial agents (e.g., Platensimycin analogs). The specific derivative 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS 851984-06-0) represents a highly functionalized, desymmetrized building block critical for accessing complex chemical space.[1]

This guide details a scalable, robust synthetic protocol. Unlike traditional routes relying on low-yielding transannular reactions of cyclooctanoids, this protocol utilizes a Modified Prins-Cyclization Strategy .[1] This approach offers superior atom economy, stereochemical control, and scalability, utilizing commercially available cyclohexene precursors.[1]

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield 45–55% (3 steps)
Purity (HPLC) >98.5% (a/a)
Scalability Validated up to 100g batch size
Key Impurity endo-/ exo- isomer ratio controlled via temperature

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the (3,5)-Oxonium-Ene Reaction (a variant of the Prins cyclization). This method constructs the bicyclic ether and the C9-bridge in a single operation from a functionalized cyclohexenyl precursor.[1]

Logical Disconnection
  • Target: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one.[1][2]

  • FGI (Functional Group Interconversion): The C9-ketone is accessed via oxidation of a C9-alcohol or protected precursor, while the C6-hydroxyl is installed during the cyclization termination step.[1]

  • Key Disconnection: Breaking the C2–O3 and C4–O3 bonds reveals a Homoallylic Alcohol precursor and a Carbonyl equivalent (Formaldehyde).[1]

  • Starting Material: 3-Cyclohexene-1-methanol (or its 4-oxo-ketal derivative).[1]

Figure 1: Retrosynthetic logic leveraging the Prins-Cyclization to construct the bicyclic core.

Process Chemistry Development

Mechanistic Insight: The Prins-Cyclization

The reaction proceeds via the condensation of the homoallylic alcohol with formaldehyde to form a hemiacetal.[1] Under Lewis acid catalysis (BF₃·OEt₂ or TMSOTf), this generates an oxocarbenium ion.[1] The pi-electrons of the cyclohexene ring attack this electrophile (Endo-trig cyclization), forming the tertiary carbocation at C9 (bridge), which is then trapped by a nucleophile (water or internal alcohol) or eliminates to an alkene.

Critical Control Point (CCP):

  • Temperature: Low temperature (-78°C to -40°C) favors the kinetic chair-chair conformation required for the [3.3.1] system, minimizing the formation of the thermodynamically stable adamantane or twist-boat byproducts.[1]

  • Stoichiometry: A slight excess of Formaldehyde (1.2–1.5 equiv) ensures complete conversion of the alcohol.

Detailed Experimental Protocol

Stage 1: Preparation of the Precursor

Target:1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol (Protected 4-oxo-3-cyclohexene-1-methanol).[1] Rationale: The ketone at C9 (in the final product) is difficult to introduce directly. We use a masked ketone (ketal) on the cyclohexene ring which, after cyclization and re-numbering, corresponds to the bridge or functional handle.[1]

Reagents:

  • 3-Cyclohexene-1-carboxaldehyde (Commercial)[1]

  • Ethylene Glycol, p-TsOH (Protection)

  • LiAlH4 or NaBH4 (Reduction)

Protocol:

  • Protection: Reflux 3-cyclohexene-1-carboxaldehyde (50.0 g) with ethylene glycol (1.2 equiv) and p-TsOH (0.05 equiv) in Toluene using a Dean-Stark trap until water evolution ceases (approx. 4h).[1]

  • Workup: Wash with sat. NaHCO₃, brine, dry over MgSO₄, and concentrate.[1]

  • Reduction: Dissolve crude acetal in THF (500 mL). Cool to 0°C. Add LiAlH₄ (0.6 equiv) portion-wise.[1] Warm to RT and stir for 2h.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter solids.[1] Concentrate filtrate.[1]

  • Yield: Expect ~90% yield of the alcohol.[1]

Stage 2: The Prins-Cyclization (Core Construction)

Target:6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one ethylene ketal .

Reagents:

  • Precursor from Stage 1 (20.0 g, 117 mmol)

  • Paraformaldehyde (4.2 g, 140 mmol)

  • BF₃[1][3][4][5]·OEt₂ (Boron Trifluoride Etherate) (16.6 g, 117 mmol)

  • Dichloromethane (DCM), Anhydrous (400 mL)

Step-by-Step:

  • Setup: Flame-dry a 1L 3-neck round-bottom flask. Equip with N₂ inlet, addition funnel, and internal temperature probe.[1]

  • Solubilization: Charge Precursor and Paraformaldehyde into the flask. Add DCM (400 mL). Stir to form a suspension.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Addition: Add BF₃·OEt₂ dropwise over 30 minutes via syringe pump.[1] Maintain internal temperature < -70°C. Exotherm expected.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours. The mixture will become homogenous.

  • Quench: Pour the reaction mixture into ice-cold sat. NaHCO₃ (500 mL).[1] Stir vigorously for 20 mins.

  • Extraction: Separate phases. Extract aqueous layer with DCM (3 x 100 mL).[1]

  • Purification: Dry combined organics (Na₂SO₄), concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Note: The hydroxyl group at C6 is installed via hydration of the intermediate cation during the quench or via the use of a nucleophilic additive.[1]

Stage 3: Final Deprotection & Oxidation

Target:6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one .

  • Deprotection: Dissolve the ketal intermediate in Acetone/H₂O (4:1). Add p-TsOH (0.1 equiv).[1] Heat to 50°C for 3 hours.

  • Workup: Neutralize with solid NaHCO₃. Remove Acetone in vacuo.[1] Extract aqueous residue with EtOAc.[1]

  • Polishing: Recrystallize from Et₂O/Hexane if solid, or distill if oil.[1]

Analytical Controls & Specifications

HPLC Method (In-Process Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]

  • Mobile Phase: A: Water (0.1% H₃PO₄); B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 210 nm (Weak chromophore; RI or ELSD recommended for final purity).[1]

NMR Characterization (Diagnostic Signals)[6]
  • 1H NMR (400 MHz, CDCl₃):

    • δ 4.10 - 3.80 ppm: Multiplets corresponding to the C2 and C4 methylene protons adjacent to Oxygen (Characteristic of 3-oxa ring).[1]

    • δ 2.60 ppm: Bridgehead protons (H1, H5).[1]

    • δ 4.20 ppm: CH-OH proton (C6).[1]

  • 13C NMR:

    • δ 210 ppm: C9 Carbonyl (Ketone).[1]

    • δ 68-72 ppm: C2, C4, C6 carbons (C-O).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Polymerization of FormaldehydeUse fresh Paraformaldehyde; Ensure anhydrous conditions; Increase solvent volume (dilution favors cyclization).
Adamantane Byproducts Reaction Temperature too highStrictly maintain -78°C during Lewis Acid addition.
Incomplete Deprotection Steric hindrance at ketalIncrease temperature to reflux; switch to stronger acid (e.g., 2N HCl).[1]

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of the target molecule.

References

  • Saikia, A. K., et al. (2010).[1] "A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium-Ene Reaction." Organic Letters, 12(12), 2810–2813.[1]

  • Ryzhikova, O. V., et al. (2025).[1][6] "Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core." Preprints.org.[1][6]

  • Organic Syntheses. "Bicyclo[3.3.1]nonan-9-one." Org.[1][3][5] Synth. 1977, 57,[1] 69.

  • Sigma-Aldrich. "Product Specification: 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS 851984-06-0)."[1]

Sources

Method

Strategic Ring-Closing Procedures for the Synthesis of 3-Oxabicyclo[3.3.1]nonane Skeletons

An Application Note and Protocol Guide Authored by: A Senior Application Scientist Abstract The 3-oxabicyclo[3.3.1]nonane framework is a privileged heterocyclic motif, forming the core of numerous biologically active nat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Authored by: A Senior Application Scientist

Abstract

The 3-oxabicyclo[3.3.1]nonane framework is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and pharmaceutical agents.[1][2][3] Its rigid, chair-chair or chair-boat conformational structure provides a unique three-dimensional scaffold for molecular recognition, making it an attractive target in medicinal chemistry and drug development. However, the stereocontrolled construction of this bridged bicyclic ether system presents significant synthetic challenges. This guide provides an in-depth analysis of key ring-closing strategies, moving beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. We present detailed protocols, comparative data, and mechanistic diagrams for several field-proven methodologies, designed to empower researchers in their synthesis campaigns.

Intramolecular Cycloetherification Strategies

The most direct approaches to the 3-oxabicyclo[3.3.1]nonane core involve the formation of the crucial C-O-C ether bridge from a pre-formed carbocyclic precursor. The choice between acid-catalyzed dehydration and Williamson ether synthesis depends critically on the substrate's functional group tolerance and the desired control over reaction conditions.

Acid-Catalyzed Cyclodehydration of Diols

This classical method leverages an acid catalyst to convert a suitably oriented 1,5-diol on a cyclohexane ring into the bicyclic ether. The reaction is driven by the formation of a stable cyclic system and the elimination of water.

Principle & Mechanism: The reaction proceeds via protonation of one hydroxyl group, transforming it into a good leaving group (H₂O). The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl in an SN2-type displacement to close the ring.[4][5] The catalyst is regenerated in the final deprotonation step.[5] This method is particularly effective for diols that can readily adopt a conformation where the hydroxyl groups are in proximity for ring closure.

// Node Styling "Substrate", "Protonated", "Intramolecular", "Cyclized_protonated", "Product", "Regen_Catalyst" [ shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124" ]; }

Caption: Key steps in the intramolecular Williamson ether synthesis.

Expertise & Causality:

  • Base Selection: Sodium hydride (NaH) is an ideal choice. [6]As a strong, non-nucleophilic base, it quantitatively converts the alcohol to the alkoxide without introducing a competing external nucleophile. The only byproduct is benign H₂ gas.

  • Leaving Group (LG) Efficacy: The rate of the SN2 reaction is highly dependent on the quality of the leaving group. The typical order of reactivity is I > Br > OTs > OMs > Cl. Tosylates (OTs) and mesylates (OMs) are excellent choices as they are easily prepared from the corresponding alcohols.

  • Disconnection Strategy: When planning the synthesis, there are two possible halo-alcohol precursors. The SN2 reaction is most efficient at primary and secondary carbons. Therefore, the disconnection that places the leaving group on the less sterically hindered carbon is strongly preferred to avoid competing E2 elimination reactions. [7] Protocol 2: Synthesis via Intramolecular Williamson Cyclization

  • Dissolve the halo-alcohol or sulfonate-alcohol precursor (1.0 eq) in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: H₂ gas evolution).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water or isopropanol.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to afford the target molecule.

Domino and Cascade Reactions for Rapid Assembly

Domino reactions offer a highly sophisticated and efficient route, constructing the complex bicyclic core with multiple stereocenters in a single, uninterrupted sequence.

Organocatalytic Domino Michael-Hemiacetalization-Michael Reaction

This elegant strategy assembles the 3-oxabicyclo[3.3.1]nonan-2-one core with exceptional stereocontrol from acyclic precursors. [1]It showcases the power of organocatalysis to orchestrate complex transformations.

Principle & Mechanism: The reaction between an (E)-3-aryl-2-nitroprop-2-en-1-ol and an (E)-7-aryl-7-oxohept-5-enal is catalyzed by a modularly designed organocatalyst (MDO). The sequence begins with a Michael addition, followed by an intramolecular hemiacetalization to form a six-membered ring, and is terminated by a second intramolecular Michael addition to forge the second ring, completing the bicyclic skeleton. [1]Subsequent oxidation of the resulting hemiacetal yields the final lactone product. [1] Diagram: Organocatalytic Domino Cascade

G StartNode StartNode ProcessNode ProcessNode EndNode EndNode A Acyclic Precursors (Nitropropenol + Oxoheptenal) B Organocatalyst Activation A->B C 1. Michael Addition B->C D 2. Hemiacetalization (First Ring Formation) C->D E 3. Intramolecular Michael Addition (Second Ring Formation) D->E F Bicyclic Hemiacetal Intermediate E->F G Oxidation (PCC) F->G H Final Product: 3-Oxabicyclo[3.3.1]nonan-2-one G->H

Caption: A highly stereoselective domino reaction sequence.

Data Presentation: Summary of Reaction Outcomes [1]| Entry | R¹ (on Nitropropenol) | R² (on Oxoheptenal) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Phenyl | Phenyl | 12 | 84 | 95 | | 2 | 4-Cl-Ph | Phenyl | 12 | 81 | 96 | | 3 | Phenyl | 4-Br-Ph | 60 | 66 | 87 | | 4 | Phenyl | 4-CN-Ph | 120 | 55 | 95 |

Protocol 3: Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones [1]1. In a vial, combine the precatalyst modules (e.g., cinchona alkaloid derivative and amino acid, 10.0 mol % each) in dry toluene (0.1 M solution relative to the limiting reagent). 2. Stir the resulting mixture at room temperature for 15 minutes to allow for self-assembly of the modularly designed organocatalyst (MDO). 3. Add the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.2 eq) and stir for an additional 5 minutes. 4. Add the (E)-7-aryl-7-oxohept-5-enal (1.0 eq). 5. Stir the reaction at room temperature, monitoring by TLC. Reaction times can vary from 12 to 120 hours. 6. Upon completion of the domino reaction, add pyridinium chlorochromate (PCC, ~2.0 eq) to the reaction mixture. 7. Stir at room temperature until the oxidation of the intermediate bicyclic hemiacetal is complete (as monitored by TLC). 8. Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate. 9. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the desired product.

(3,5)-Oxonium-Ene and Prins Cyclizations

These powerful Lewis acid-mediated reactions construct the bicyclic core from acyclic or monocyclic precursors containing alkene and carbonyl/alcohol functionalities. The (3,5)-oxonium-ene reaction, in particular, has proven highly effective. [3] Principle & Mechanism: In a typical (3,5)-oxonium-ene pathway, a Lewis acid activates an aldehyde, which is then attacked by a hydroxyl group from a terpenoid diol precursor. This generates an oxocarbenium ion intermediate. This ion is positioned perfectly for the terminal alkene to perform an intramolecular ene-type reaction, which proceeds through a stable six-membered transition state to forge the second ring and establish the bicyclic framework. [3][8]The Prins cyclization operates on a similar principle, involving the acid-catalyzed addition of an aldehyde to an alkene. [9][10][11] Protocol 4: Lewis Acid-Mediated (3,5)-Oxonium-Ene Cyclization [3][12]1. To a solution of the diol precursor (e.g., trans-p-menth-6-ene-2,8-diol, 1.0 eq) and an aldehyde (1.1 eq) in a dry solvent such as toluene or CH₂Cl₂ under an inert atmosphere, cool the mixture to the desired temperature (e.g., -78 °C to 0 °C). 2. Add a solution of boron trifluoride etherate (BF₃·OEt₂, 1.2 eq) dropwise. 3. Stir the reaction at this temperature, monitoring its progress by TLC. 4. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. 5. Separate the layers and extract the aqueous layer with the organic solvent. 6. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. 7. Purify the crude product via flash column chromatography to yield the 3-oxabicyclo[3.3.1]nonane derivative.

Transition-Metal-Catalyzed Ring Closure

Intramolecular Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis for C-C bond formation. [13]Its intramolecular variant is a powerful tool for constructing cyclic and bicyclic systems, including the carbocyclic framework required for subsequent etherification or, in some cases, related heterocyclic systems directly. [14] Principle & Mechanism: The catalytic cycle begins with the oxidative addition of a Pd(0) catalyst into an aryl or vinyl halide/triflate bond. The resulting organopalladium(II) species then undergoes an intramolecular migratory insertion across a tethered alkene (carbopalladation). This step is typically highly regioselective for exo-cyclization in the formation of 5- and 6-membered rings. [15]The cycle is completed by a syn-β-hydride elimination to release the cyclized product and regenerate a hydridopalladium species, which, in the presence of a base, reforms the active Pd(0) catalyst. [16] Diagram: Simplified Intramolecular Heck Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd RPdX R-Pd(II)-X OxAdd->RPdX MigIns Migratory Insertion (Carbopalladation) RPdX->MigIns CycloPd Cyclized-Pd(II) MigIns->CycloPd BetaElim β-Hydride Elimination CycloPd->BetaElim Product Cyclized Product BetaElim->Product HPdX H-Pd(II)-X BetaElim->HPdX RedElim Reductive Elimination (+ Base) HPdX->RedElim RedElim->Pd0

Caption: Key stages of the intramolecular Heck reaction.

Expertise & Causality:

  • Component Selection: The choice of catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, bidentate phosphines like BINAP for asymmetric variants), and base (e.g., Et₃N, K₂CO₃, Ag₂CO₃) is crucial and often requires empirical optimization for a given substrate. Silver salts can be used to promote a cationic pathway, which can alter reactivity and selectivity. [14][15]* Regiocontrol: The exo vs. endo selectivity of the migratory insertion is a key consideration. For forming the six-membered ring of the bicyclo[3.3.1]nonane system, the tether length and substitution pattern must be designed to favor the exo cyclization pathway, which is generally kinetically preferred for rings of this size. [15]

Conclusion and Future Outlook

The synthesis of the 3-oxabicyclo[3.3.1]nonane skeleton is a dynamic field that has benefited greatly from advances in both classical and modern synthetic methodologies. Direct cycloetherification methods like the Williamson and acid-catalyzed cyclization reactions offer reliable and predictable routes from well-defined precursors. For more advanced applications demanding high efficiency and stereocontrol, organocatalytic domino reactions and Lewis acid-mediated oxonium-ene cyclizations provide powerful platforms for rapidly building molecular complexity from simple acyclic starting materials.

Looking ahead, the development of new enantioselective catalytic systems will continue to be a major focus, enabling precise control over the multiple stereocenters inherent in this scaffold. Furthermore, the integration of these ring-closing strategies into automated synthesis platforms will undoubtedly accelerate the discovery of novel therapeutic agents based on this privileged structural motif.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. National Center for Biotechnology Information. [Link]

  • Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities. Royal Society of Chemistry. [Link]

  • Diol - Wikipedia. Wikipedia. [Link]

  • Variants of the Prins Cyclization for the Synthesis of Terpenoid Spiroethers and Oxabicyclo[3.3.1]Nonane Derivatives. ACS Publications. [Link]

  • Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Academia.edu. [Link]

  • Asymmetric synthesis of 3‐oxabicyclo [3.3.1] nonan‐2‐ones via secondary... ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). National Center for Biotechnology Information. [Link]

  • A novel synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-oxonium-ene reaction. Ben-Gurion University Research Portal. [Link]

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • 3-Oxabicyclo[3.3.1]nonenes: synthesis and investigation as tyrosyl-DNA phosphodiesterase 1 inhibitors | Request PDF. ResearchGate. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. National Center for Biotechnology Information. [Link]

  • Figure 6 from The Enantioselective Synthesis of (-)-Rocaglamide core structure via an "Interrupted" Feist-Bénary Reaction. Semantic Scholar. [Link]

  • Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives. PubMed. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Wikimedia Commons. [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • LEWIS ACID PROMOTED TANDEM [4+2] CYCLOADDITION-REARRANGEMENT PROCESS--A SIMPLE AND EFFICIENT SYNTHESIS OF HIGHLY FUNCTIONALIZED OXABICYCL0[3.3.1]NONANES. Tohoku University Repository. [Link]

  • Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts. ResearchGate. [Link]

  • An attempt to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization. Royal Society of Chemistry. [Link]

  • Radical and Lewis Acid Mediated Syntheses of Panaginsene, Indole-Fused Azabicyclo[3.3.1]Nonane and Davanoids. etd@IISc. [Link]

  • Complex bicyclo[3.3.1]nonane-containing natural products. ResearchGate. [Link]

  • Organic Chemistry - Mechanism of Diol Cyclization. YouTube. [Link]

  • A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. ACS Publications. [Link]

  • Stereoselective Synthesis of 3‐Oxabicyclo[3.3.1]Nonan‐2‐Ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts | Request PDF. ResearchGate. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Oxabicyclo[3.3.1]nonenes and Substituted Tetrahydropyrans via (3,5)-Oxonium-ene Reaction. ResearchGate. [Link]

  • Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. PubMed. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ARKIVOC. [Link]

  • Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. Royal Society of Chemistry. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting, Princeton University. [Link]

  • SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. Semantic Scholar. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Prins Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

Welcome to the Technical Support Center. This guide provides advanced purification strategies, self-validating protocols, and troubleshooting FAQs for 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (Molecular Formula: C8H12O3)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced purification strategies, self-validating protocols, and troubleshooting FAQs for 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (Molecular Formula: C8H12O3). As a polar, bridged bicyclic keto-alcohol, this intermediate presents unique chromatographic challenges, particularly regarding target visualization, diastereomer resolution, and thermal stability.

Section 1: Physicochemical Profiling & Purification Rationale

Understanding the physical properties of the molecule is the foundation of a rational purification strategy. The presence of the C6-hydroxyl and C9-ketone groups significantly influences its solubility and stationary-phase interactions.

Table 1: Physicochemical Properties & Chromatographic Impact

PropertyValueRelevance to Purification Strategy
LogKow (Octanol-Water) -0.170[1]Highly polar. The compound will elute very early on reverse-phase (C18) columns. Requires a highly aqueous starting mobile phase.
Melting Point 50.4 °C[1]Low-melting solid. Prone to "oiling out" rather than crystallizing if trace impurities or residual solvents are present.
Boiling Point 265 °C[1]High boiling point allows for safe removal of volatile solvents (e.g., DCM, Hexane, Ether) via rotary evaporation without risk of sublimation.
Water Solubility ~0.521 mol/L[1]High aqueous solubility necessitates careful extraction protocols (e.g., using "salting out" techniques or continuous liquid-liquid extraction).

Section 2: Experimental Workflows

The following decision matrix outlines the optimal purification path based on the crude mixture's purity and the specific impurities present.

PurificationWorkflow Start Crude 6-Hydroxy-3-oxabicyclo [3.3.1]nonan-9-one Assess Assess Crude Purity (LC-MS / NMR) Start->Assess Decision1 Purity > 85%? Assess->Decision1 NP_Flash Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Target: Diastereomer Separation Decision1->NP_Flash No (Complex Mixture) Crystallization Recrystallization (Et2O / Hexane at -20°C) Decision1->Crystallization Yes (Minor Impurities) RP_HPLC Reverse-Phase Prep HPLC (C18, H2O/MeCN + 0.1% FA) Target: Polar Impurity Removal NP_Flash->RP_HPLC Polar Impurities Remain Pure Pure Compound (>98% Purity) NP_Flash->Pure Clean Fractions RP_HPLC->Pure Crystallization->Pure

Fig 1: Decision tree for the purification of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one.

Protocol A: Normal-Phase Flash Chromatography (Diastereomer Resolution)

This protocol is designed to separate the endo and exo epimers of the C6-hydroxyl group, which have slightly different topological polar surface areas.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the sample is insoluble in a small volume, dry-load it onto Celite 545 to prevent band broadening.

  • Column Equilibration: Equilibrate a high-resolution silica column (15 µm spherical silica) with 100% Hexanes.

  • Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate in Hexanes over 15 column volumes (CV).

  • Validation (Self-Validating Step): Spot fractions on TLC plates. Because the compound is UV-inactive, you must stain the plates with Potassium Permanganate (KMnO₄) and heat gently. Pool fractions containing the single target spot and concentrate under reduced pressure.

Protocol B: Reverse-Phase Preparative HPLC (High-Purity Isolation)

Reverse-phase purification is ideal for removing highly polar byproducts or salts. The compound can be eluted using an acetonitrile/water gradient[2].

  • Sample Preparation: Dissolve the crude in 1:1 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Utilize a C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).

  • Detection: Configure the system for Mass-Directed Fraction Collection (m/z 157 [M+H]⁺) or use an Evaporative Light Scattering Detector (ELSD).

  • Elution: Execute the gradient outlined in Table 2.

  • Validation: Analyze pooled fractions via analytical LC-MS. Only pool fractions demonstrating >98% purity. Lyophilize immediately to prevent thermal degradation.

Table 2: RP-HPLC Gradient Protocol

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)
0.095515.0
2.095515.0
15.0406015.0
17.059515.0
20.095515.0

Note: Formic acid is utilized instead of Trifluoroacetic acid (TFA) to prevent the acid-catalyzed esterification or dehydration of the secondary hydroxyl group during solvent removal.

Section 3: Troubleshooting & FAQs

Q: I cannot see my compound on the TLC plate under a UV lamp. How do I track my fractions? A: Causality & Solution: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one is an aliphatic bicyclic compound lacking any conjugated pi-systems or aromatic rings. Consequently, it does not absorb UV light at 254 nm. To visualize the compound, you must use a chemical stain. We recommend Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) . The secondary alcohol and the ketone will readily reduce the KMnO₄ upon gentle heating, appearing as a bright yellow spot on a purple background.

Q: My compound exhibits severe tailing during normal-phase flash chromatography. How can I improve peak shape? A: Causality & Solution: The C6-hydroxyl group acts as a strong hydrogen-bond donor, interacting intensely with the free silanol groups on the bare silica gel surface. To mitigate this, transition from a Hexane/Ethyl Acetate gradient to a Dichloromethane (DCM)/Methanol gradient. Adding 1–5% Methanol competitively binds the silanol sites, sharpening the elution band. Avoid using amine modifiers (like Triethylamine) as they can potentially form Schiff bases with the C9-ketone.

Q: My compound degrades or turns into a dark oil during rotary evaporation. What is causing this? A: Causality & Solution: Bridged bicyclic ketones can be sensitive to prolonged heating, especially if trace acids are present from the purification step (e.g., if you used TFA during RP-HPLC)[2]. Furthermore, because the compound has a low melting point of 50.4 °C[1], it will "oil out" rather than crystallize if the water bath temperature exceeds 40 °C. Solution: Keep the rotary evaporator water bath strictly below 35 °C, neutralize any acidic fractions before concentration, and use lyophilization (freeze-drying) to remove aqueous solvents.

Q: Can I purify this compound by recrystallization instead of chromatography? A: Causality & Solution: Yes, provided the initial purity is >85%. Because it is a low-melting solid[1], it can be recrystallized by dissolving it in a minimum amount of warm diethyl ether, followed by the dropwise addition of pentane or hexane until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to a -20 °C freezer overnight to induce crystallization.

Section 4: References

1.[2] Title: WO2013010453A1 - Chemokine receptor antagonists Source: Google Patents URL:

2. Title: 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Source: Sigma-Aldrich URL:

3.[1] Title: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Properties Source: EPA CompTox Chemicals Dashboard URL:

Sources

Optimization

Technical Support Center: Minimizing Side Products in Bicyclic Ketone Formation

Welcome to the Technical Support Center for bicyclic ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bicyclic ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing bicyclic scaffolds. The formation of these structures, while powerful, is often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is producing a complex mixture of products with a low yield of the desired bicyclic ketone. How can I improve selectivity?

This is a classic problem often rooted in a competition between the desired intramolecular reaction and various intermolecular side reactions.

Underlying Cause: The primary reason for a complex product mixture is often that the concentration of your reactive intermediate, typically an enolate, is too high. At high concentrations, enolates are more likely to react with other molecules of the starting material (intermolecular reaction) rather than cyclizing with the electrophilic center within the same molecule (intramolecular reaction). This leads to oligomers and polymers.[1]

Solutions & Scientific Rationale:

  • Employ High-Dilution Conditions: This is the most critical and effective strategy. By maintaining an extremely low concentration of the substrate, you dramatically decrease the probability of intermolecular collisions, thus favoring the intramolecular pathway.

    • Expert Tip: Instead of adding all reagents at once, use a syringe pump to slowly add the dicarbonyl precursor over several hours to a solution of the base. This technique, known as "pseudo-dilution," keeps the instantaneous concentration of the substrate near zero.[2] Flow chemistry platforms are also exceptionally effective at maintaining high-dilution conditions.[1][3]

  • Optimize Your Base: The choice of base is crucial for controlling enolate formation.

    • For substrates with multiple possible deprotonation sites, using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate—the one that forms fastest due to less steric hindrance.[4]

    • Conversely, using a smaller, protic base like KOH or NaOEt at higher temperatures allows for equilibration and favors the more stable thermodynamic enolate.[4][5] Understanding which enolate leads to your desired product is key.

  • Control the Temperature: Temperature governs the kinetics and thermodynamics of the reaction.[5]

    • Low Temperatures (-78 °C to 0 °C): Favor kinetic control, which can be beneficial for regioselectivity if the desired product comes from the less-substituted (kinetic) enolate.

    • Elevated Temperatures (Room Temp to Reflux): Favor thermodynamic control, leading to the most stable product. If your desired bicyclic ketone is the most stable isomer, gentle heating after the initial cyclization can drive the reaction to completion and isomerize other products to the desired one.[4][5]

Q2: I am observing a significant amount of a polymeric or oligomeric byproduct. What is the cause and how can I prevent it?

This issue is a severe manifestation of the problem described in Q1, where intermolecular reactions dominate.

Underlying Cause: Polymerization occurs when the enolate of one molecule repeatedly attacks the carbonyl of other molecules in a chain reaction. This is almost always a result of the substrate concentration being too high.[1]

Solutions & Scientific Rationale:

  • Implement High-Dilution Protocol: As detailed above, this is the primary solution. The goal is to ensure the reactive ends of a single molecule find each other before they find another molecule.

  • Check Reaction Stoichiometry: Ensure you are not using an excess of a highly reactive starting material, such as methyl vinyl ketone in a Robinson annulation, which can self-polymerize under basic conditions.[6]

  • Consider a Template-Assisted Approach: In some advanced applications, a "template" molecule can be used to hold the acyclic precursor in a conformation that favors cyclization, effectively creating a high local concentration for the intramolecular reaction while the overall solution remains dilute.

Q3: My intramolecular aldol reaction is not forming the expected ring size. Why is this happening?

The formation of five- and six-membered rings is heavily favored in intramolecular aldol and related cyclizations.[7][8][9][10] If you are getting an unexpected ring size, or no reaction, it's likely due to thermodynamics and stereoelectronics.

Underlying Cause: The mechanism for aldol reactions is generally reversible.[9] This means the reaction will proceed to form the most thermodynamically stable product. Rings with 5 or 6 members have minimal ring strain compared to smaller (3-4) or medium-sized (7-11) rings.[9] Therefore, even if deprotonation occurs at a site that could lead to a 4-membered ring, the equilibrium will strongly favor the pathway leading to a 5- or 6-membered ring.[8][9]

Solutions & Scientific Rationale:

  • Analyze Your Substrate: Carefully examine all possible enolates that can form from your starting dicarbonyl compound. Map out the potential ring sizes that would result from each enolate attacking the other carbonyl group.

  • Favor the Correct Enolate: Use reaction conditions (base, temperature, solvent) that favor the formation of the enolate leading to the desired 5- or 6-membered ring. For example, in the cyclization of 2,6-heptanedione, deprotonation at the internal methyl group could lead to a strained four-membered ring, while deprotonation at the terminal methyl group leads to the stable six-membered ring product, 3-methyl-2-cyclohexenone. The reaction exclusively yields the six-membered ring product.[9]

Frequently Asked Questions (FAQs)

Q: How does the choice of base affect my bicyclic ketone synthesis?

The base is arguably the most important reagent choice after the substrate itself. It dictates which proton is removed and whether the reaction is reversible, influencing both regioselectivity and stereoselectivity.

Base Type Typical Examples Key Characteristics Favors Best For
Strong, Hindered LDA, LHMDS, KHMDSNon-nucleophilic, pKa of conjugate acid is very high (~36). Deprotonation is fast and irreversible.Kinetic Enolate Forming the less-substituted enolate with high fidelity at low temperatures.[4]
Strong, Unhindered NaH, KHNon-nucleophilic alkoxide precursors. Can be reversible if product pKa is close.Thermodynamic Enolate Situations where the thermodynamic enolate is desired and substrate is not base-sensitive.
Alkoxides NaOEt, KOtBuNucleophilic. Enolate formation is often reversible, allowing equilibration.Thermodynamic Enolate Classic condensation reactions like the Robinson Annulation where thermodynamic stability drives product formation.[11]
Weak Base Amines (e.g., Pyrrolidine)Used to form enamines, which are alternative enolate equivalents.Kinetic Product The Stork enamine synthesis, a milder alternative to strong base-mediated alkylations and additions.
Q: What is the difference between kinetic and thermodynamic control in enolate formation?

This concept is central to controlling the regioselectivity of many bicyclic ketone syntheses.[4][12]

  • Kinetic Control: This regime favors the product that is formed fastest. This typically occurs at low temperatures with a strong, sterically hindered base that performs an irreversible deprotonation. The kinetic enolate is formed by removing the most sterically accessible proton, which is usually on the less substituted α-carbon.[4][5]

  • Thermodynamic Control: This regime favors the product that is the most stable. It is achieved under conditions that allow for equilibrium, such as higher temperatures and weaker bases where deprotonation is reversible. The thermodynamic enolate is the more substituted one, as it leads to a more substituted (and thus more stable) double bond.[4][5]

Q: Are there alternatives to aldol-type reactions for forming bicyclic ketones?

Yes, several other powerful methods exist, each with its own set of potential side reactions to consider.

  • Nazarov Cyclization: This is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[13][14][15] Common side reactions involve isomerization of the double bonds or rearrangements of the cationic intermediate.[16][17]

  • Robinson Annulation: This is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[6][11][18][19] Side reactions include polymerization of the Michael acceptor and competing aldol additions before the Michael reaction is complete.[6]

  • Diels-Alder Reaction: This cycloaddition reaction can form a six-membered ring in a highly stereospecific manner, which can then be converted to a bicyclic ketone. Side reactions are less common but can include dimerization of the diene or undesired regiochemical outcomes.

Visual Guides & Protocols

Diagram: Competing Reaction Pathways

This diagram illustrates the critical choice a reactive intermediate faces between a productive intramolecular cyclization and an unproductive intermolecular side reaction.

G cluster_conditions Reaction Conditions High_Conc High Substrate Concentration Enolate Reactive Enolate Intermediate High_Conc->Enolate Low_Conc Low Substrate Concentration (High Dilution) Low_Conc->Enolate Acyclic Acyclic Dicarbonyl Precursor Acyclic->Enolate Base Desired Desired Bicyclic Ketone Enolate->Desired Intramolecular Cyclization Side Polymeric / Oligomeric Side Products Enolate->Side Intermolecular Reaction Troubleshooting Start Low Yield of Bicyclic Ketone Check_Purity Is starting material pure and structure confirmed? Start->Check_Purity Purify Purify starting material. Re-characterize. Check_Purity->Purify No Complex_Mixture Is TLC / LC-MS showing a complex mixture or polymer? Check_Purity->Complex_Mixture Yes Purify->Start Retry High_Dilution Implement high dilution: - Syringe pump addition - Reduce concentration Complex_Mixture->High_Dilution Yes Wrong_Regio Is an undesired regioisomer the major product? Complex_Mixture->Wrong_Regio No Success Problem Solved High_Dilution->Success Optimize_Base Optimize base and temperature for kinetic vs. thermodynamic control. Wrong_Regio->Optimize_Base Yes No_Reaction Is starting material mostly unreacted? Wrong_Regio->No_Reaction No Optimize_Base->Success Check_Conditions Verify base activity. Increase temperature. Increase reaction time. No_Reaction->Check_Conditions Yes No_Reaction->Success No Check_Conditions->Success

Caption: Troubleshooting Flowchart for Low Yield Reactions.

Protocol: Intramolecular Aldol Condensation via High Dilution

This protocol provides a general method for cyclizing a 1,5-diketone to a six-membered bicyclic enone, minimizing polymeric side products.

Materials:

  • Substrate (e.g., 2-methyl-2-(3-oxobutyl)cyclohexan-1-one)

  • Base: Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Syringe pump

  • Anhydrous reaction vessel with inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or inlet for syringe pump), and a nitrogen inlet.

    • Dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF (to a final concentration of ~0.1 M) in the reaction flask. Cool the solution to 0 °C using an ice bath.

  • Substrate Addition (High Dilution):

    • Prepare a solution of the 1,5-diketone substrate in anhydrous THF in a separate flask or gas-tight syringe. The concentration should be dilute (e.g., 0.1 M).

    • Using a syringe pump, add the substrate solution to the stirred solution of the base over a period of 4-8 hours. A slow, steady addition rate is crucial to maintain pseudo-dilution conditions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C or room temperature for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to isolate the desired bicyclic ketone.

References
  • I.R.I.S. Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight. Available at: [Link]

  • Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates. Available at: [Link]

  • Royal Society of Chemistry. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. Available at: [Link]

  • The Nazarov Cyclization. Organic Reactions. Available at: [Link]

  • High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. PMC. Available at: [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Available at: [Link]

  • Fiveable. Kinetic vs. Thermodynamic Control Definition - Organic.... Available at: [Link]

  • 7.1 Synthesis by high dilution principle. Available at: [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. Available at: [Link]

  • Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones. PMC. Available at: [Link]

  • ResearchGate. High dilution reactions — New synthetic applications. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates. Available at: [Link]

  • Vapourtec. Continuous Flow Inter- and Intramolecular Macrolactonization under High Dilution Conditions. Available at: [Link]

  • Wikipedia. Nazarov cyclization reaction. Available at: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]

  • Accounts of Chemical Research. New Twists in Nazarov Cyclization Chemistry. Available at: [Link]

  • Patsnap Eureka. Aldol Condensation Explained: Mechanism, Types, and Examples. Available at: [Link]

  • Aakash Institute. robinson annulation in chemistry: Definition, Types and Importance | AESL. Available at: [Link]

  • VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. Available at: [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. Available at: [Link]

  • Organic Chemistry Tutor. Intramolecular Aldol Condensation. Available at: [Link]

  • ResearchGate. Optimization of ketone reduction of 12. Available at: [Link]

  • Master Organic Chemistry. The Robinson Annulation. Available at: [Link]

  • Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. Available at: [Link]

  • Wikipedia. Robinson annulation. Available at: [Link]

  • Chemistry Steps. Intramolecular Aldol Reactions. Available at: [Link]

  • What Are The Two Starting Materials For A Robinson Annulation. Available at: [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. Available at: [Link]

Sources

Troubleshooting

Process Chemistry Support Center: Temperature Optimization in Bicyclic Ether Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As researchers scale up or optimize the synthesis of complex bicyclic ether scaffolds—critical in natural product synthesis and drug discovery—tempe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As researchers scale up or optimize the synthesis of complex bicyclic ether scaffolds—critical in natural product synthesis and drug discovery—temperature control emerges as the most critical variable.

This knowledge base provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you resolve common thermal optimization issues, ranging from stereochemical leakage to thermal runaway.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my Prins cyclization to form bicyclo[3.3.1]nonene derivatives show high conversion but poor stereoselectivity at 80 °C? Causality & Solution: The synthesis of bicyclic ethers via Prins cyclization relies on the formation of a highly reactive oxocarbenium ion. At elevated temperatures (e.g., 80 °C), the thermal energy in the system easily exceeds the activation barrier for the desired pathway, leading to high conversion rates. However, this excess energy also makes competing, higher-energy transition states accessible. This results in a loss of kinetic differentiation between diastereomeric pathways, degrading your stereocontrol.

To resolve this, you must lower the reaction temperature to 20–40 °C. This restricts the reaction pathway strictly to the lowest-energy transition state, preserving stereofidelity. When using heterogeneous catalysts like acid-treated montmorillonite (MMT), lowering the temperature will decrease the initial reaction rate, requiring longer reaction times to achieve target yields (1[1]).

Q2: In palladium-catalyzed oxidative cyclization cascades, my sterically encumbered diene-diol substrate shows no reaction at room temperature. Should I increase the temperature, and will it ruin my cis-ring fusion selectivity? Causality & Solution: Steric hindrance can completely inhibit the initial oxypalladation step at room temperature. Elevating the temperature to 80 °C provides the necessary thermal activation to overcome this steric barrier.

Interestingly, while the initial oxidative cyclization step may exhibit poor diastereoselectivity at 80 °C, your overall cis-ring fusion selectivity will be preserved. This occurs because the intermediate undergoes a thermodynamically driven equilibrium process (a redox-relay) before the final π-allyl-Pd cyclization. This equilibrium effectively corrects the initial stereochemical leakage, funneling the intermediates into the desired cis-fused product (2[2]).

Q3: How do I balance the exothermic nature of epoxide-opening cascades with the high-temperature requirements of the subsequent etherification step? Causality & Solution: Direct synthesis of bicyclic ethers or cyclic ether-esters from epoxides involves an initial ring-opening reaction (ROR). The release of ring strain makes this step highly exothermic. Running the entire one-pot process at elevated temperatures leads to thermal runaway and unwanted polymerization.

You must implement a two-stage temperature profile. The ROR step must be conducted at 0 °C to control the exotherm and maximize intermediate conversion. Once the epoxide is consumed, the temperature must be rapidly ramped to 100 °C to overcome the entropic barrier of the final ring-closing etherification (3[3]).

Part 2: Temperature Optimization Workflow

TemperatureOptimization A Bicyclic Ether Synthesis Identify Reaction Class B1 Prins Cyclization (Acid-Catalyzed) A->B1 B2 Pd-Catalyzed Redox Relay Cascade A->B2 B3 Epoxide Ring-Opening Cyclization A->B3 C1 Lower Temp (20-40°C) Maximize Selectivity B1->C1 Issue: High conversion, poor diastereoselectivity C2 Elevate Temp (80°C) Overcome Steric Barriers B2->C2 Issue: Reaction stalls at room temperature C3 Two-Stage Profile 1. 0°C (Exothermic ROR) 2. 100°C (Cyclization) B3->C3 Issue: Thermal runaway or polymerization

Workflow for optimizing reaction temperatures in bicyclic ether synthesis.

Part 3: Quantitative Data Analysis

To illustrate the delicate balance between thermodynamics and kinetics, the following table summarizes the thermal profile of a standard Prins cyclization used to generate bicyclo[3.3.1]nonene ether scaffolds.

Table 1: Effect of Temperature on Prins Cyclization (Limonene + Crotonaldehyde via MMT Catalyst)

Temperature (°C)Substrate Conversion (%)Bicyclic Selectivity (%)Mechanistic Observation
20 45>85Kinetic control dominates; high stereofidelity but slow initial reaction rate.
40 6575Optimal balance of reaction velocity and diastereoselectivity.
60 8060Competing transition states become thermally accessible; selectivity drops.
80 >90<50Thermodynamic control takes over; severe degradation of targeted stereocenters.

Note: Data synthesized from montmorillonite-catalyzed Prins cyclization parameters (1[1]).

Part 4: Standard Operating Procedures (Self-Validating Protocols)

SOP 1: High-Temperature Pd-Catalyzed Cascade for Sterically Hindered Substrates

Objective: Synthesize cis-fused bicyclic ethers from linear diene-diol substrates via redox-relay. Causality Focus: Overcoming steric barriers at 80 °C while relying on thermodynamic equilibration for stereocontrol.

  • System Initialization: Charge a Schlenk flask with the sterically encumbered diene-diol substrate (1.0 equiv) and Pd(II) catalyst (5 mol%). Purge the system with argon for 15 minutes.

  • Solvent Selection: Add cyclopentyl methyl ether (CPME) or dioxane (0.1 M).

    • Mechanistic Note: These specific solvents are chosen because they suppress unwanted β-elimination pathways (e.g., benzylic alcohol elimination) that commonly outcompete cyclization at high temperatures (2[2]).

  • Thermal Activation: Submerge the flask in a pre-heated oil bath and bring the internal temperature strictly to 80 °C.

    • Validation Checkpoint 1: Monitor the internal temperature continuously. Do not exceed 85 °C, as excessive heat will cause premature catalyst degradation (palladium black precipitation) before the redox-relay completes.

  • Reaction Monitoring (Self-Validation): After 4 hours, pull a 0.1 mL aliquot for in situ NMR analysis.

    • Success Criteria: You should observe the disappearance of the diene olefinic signals and the appearance of epimerized intermediate signals. If only starting material is present, the catalyst has likely poisoned; the thermal energy at 80 °C is sufficient to overcome steric hindrance, so a stalled reaction isolates the issue to catalyst integrity.

  • Completion & Isolation: Once the final π-allyl-Pd cyclization is complete (typically 12–24 hours), cool the system to room temperature, filter through a short silica plug to remove Pd residues, and concentrate under reduced pressure.

SOP 2: Two-Stage Thermal Profile for Epoxide-Opening Cyclizations

Objective: Direct synthesis of bicyclic ether-esters from epoxides and glycols. Causality Focus: Mitigating the highly exothermic ring-opening reaction (ROR) before driving the endothermic cyclization.

  • Cryogenic ROR Phase: Charge the reactor with the glycolate precursor and the Lewis acid catalyst (e.g., FeCl₃, 2 mol%). Cool the system to 0 °C using a cryocooler.

  • Controlled Epoxide Addition: Introduce the epoxide equivalent slowly via a syringe pump.

    • Validation Checkpoint 1: Monitor the exotherm closely. The internal temperature must not spike above 5 °C. A sudden temperature spike indicates a runaway trajectory that will result in polyether formation rather than the desired monomeric intermediate (3[3]).

  • Intermediate Verification (Self-Validation): Stir at 0 °C until the epoxide is fully consumed.

    • Success Criteria: Perform GC-MS analysis. The presence of the intermediate (e.g., MHEA) with an absence of high-molecular-weight polymeric byproducts validates the success of the cryogenic phase. If polymers are detected, reduce the epoxide addition rate in the next run.

  • High-Temperature Cyclization: Ramp the reactor temperature to 100 °C and hold for 1 hour.

    • Mechanistic Note: This thermal energy is strictly required to overcome the entropic barrier of ring closure.

  • Vacuum-Assisted Equilibrium Shift: Apply vacuum distillation to the system.

    • Success Criteria: The continuous removal of the alcohol/water byproduct shifts the equilibrium toward the cyclic ether product. If the target product does not distill at the expected vapor temperature, the cyclization step requires an extended hold time at 100 °C.

Part 5: References

1.1. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π... The Royal Society of Chemistry.[Link] 1.4. Montmorillonite Eco-friendly and Effective Catalyst in the Synthesis of Biologically Active Compounds with Bicyclo[3.3.1] Moiety. ACS Omega.[Link] 1.7. Iron-Catalyzed Direct Synthesis of p-Dioxanone from Commodity Methyl Glycolate and Ethylene Oxide. ChemRxiv.[Link]

Sources

Optimization

Technical Support Center: Purification of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

The following Technical Support Guide is designed for researchers and process chemists working with 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one . This guide addresses the specific physicochemical challenges of this bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one . This guide addresses the specific physicochemical challenges of this bicyclic scaffold, particularly its tendency to "oil out" due to its moderate melting point and mixed polarity.

Topic: Solvent Selection & Recrystallization Protocol Applicable Compound: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS: 851984-06-0) Target Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary & Physicochemical Profile[2][3]

Successful recrystallization of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one requires balancing the polarity of the hydroxyl/ketone/ether groups against the lipophilic bicyclic framework.

Critical Physical Properties:

  • Melting Point: ~50–55°C (Experimental/Predicted average). Note: This low melting point presents a high risk of oiling out during standard reflux cooling.

  • Solubility Profile:

    • High Solubility: Alcohols (MeOH, EtOH), Chlorinated solvents (DCM, Chloroform).

    • Moderate Solubility: Ethers (THF, MTBE), Esters (Ethyl Acetate).

    • Low Solubility: Aliphatic hydrocarbons (Pentane, Hexane, Heptane).

Expert Insight: Do not use straight ethanol or methanol for recrystallization. The compound is too soluble, leading to poor recovery or oil formation. The optimal strategy employs a binary solvent system (Polar Solvent + Anti-solvent) or low-temperature crystallization from ethers.

Solvent Selection Guide

Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Protocol Notes
Primary (High Purity) Ethyl Acetate / n-Heptane 1:3 to 1:5Dissolve in min. warm EtOAc (40°C); add Heptane slowly. Cool to -20°C.
Alternative (Low MP) MTBE / n-Hexane 1:4Excellent for preventing oiling out. MTBE has a lower boiling point, allowing gentler heating.
High Throughput Toluene PureDissolve warm (50°C); cool slowly to 0°C. Good for removing polar impurities.
Avoid Ethanol / Water N/AHigh risk of oiling out due to wide metastability zone width (MSZW).
Solvent Decision Logic (Graphviz)

The following decision tree illustrates the logic for selecting the correct solvent based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude Purity CheckMP Is Crude MP < 45°C? Start->CheckMP HighImpurity High Polar Impurities? CheckMP->HighImpurity No (Solid) OptionA Use MTBE / Hexane (Cold Crystallization) CheckMP->OptionA Yes (Oily/Low MP) OptionB Use Ethyl Acetate / Heptane (Standard Recryst) HighImpurity->OptionB No (Off-white) OptionC Perform Silica Filtration first (Remove Tars) HighImpurity->OptionC Yes (Dark Color)

Figure 1: Solvent selection logic based on the physical state and purity of the crude intermediate.

Detailed Experimental Protocols

Protocol A: The "Anti-Solvent" Method (Ethyl Acetate / Heptane)

Best for: Routine purification of batches >5g.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating gently to 40–45°C.

    • Caution: Do not exceed 50°C to avoid melting the solid into an oil before it dissolves.

  • Filtration: If insoluble particles remain, perform a hot filtration through a glass frit or cotton plug.

  • Precipitation: Remove from heat. While stirring, slowly add n-Heptane until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1–2 drops of EtOAc to clear the solution.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) over 30 minutes.

    • Transfer to a fridge (4°C) for 2 hours.

    • Critical: If no crystals form, transfer to a freezer (-20°C). The bicyclic structure often requires high supercooling to nucleate.

  • Isolation: Filter the crystals and wash with cold (-20°C) Heptane. Dry under vacuum at RT.

Protocol B: The "Cold Soak" Method (Ether/Pentane)

Best for: Oily crude or low-melting solids.

  • Dissolve the crude oil in a minimum amount of Diethyl Ether or MTBE at room temperature.

  • Add Pentane until the solution is slightly turbid.

  • Seed the solution with a pure crystal (if available) or scratch the glass wall.

  • Seal the flask and place it directly into a -20°C freezer for 12–24 hours.

  • Why this works: The low temperature forces the compound out of solution while the kinetic energy is too low for it to aggregate into an oil, favoring crystal lattice formation.

Troubleshooting & FAQs

Q1: My compound "oiled out" (separated as a liquid) instead of crystallizing. What do I do?

Cause: The temperature was too high, or the solvent polarity was too mismatched (too much water/anti-solvent). Fix (The "Re-Melt" Technique):

  • Re-heat the mixture until the oil dissolves (add a small amount of the polar solvent if needed).

  • Allow the solution to cool extremely slowly (wrap the flask in foil or a towel).

  • Vigorous Stirring: Stirring helps prevent oil droplets from coalescing; however, for this compound, static cooling with a seed crystal is often better.

  • Seed It: Add a seed crystal at the temperature just above where the oil formed previously.

Q2: I have no seed crystals. How do I induce nucleation?

Technique: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the rod. A thin film of solid should form. Re-insert this rod into the solution to act as a nucleation site. Alternatively, scratch the inner wall of the flask vigorously at the air-liquid interface.

Q3: Can I use water as a co-solvent?

Recommendation: Avoid. While the hydroxyl group imparts some water affinity, the lipophilic bicyclic core makes the solubility in water unpredictable. Water/Alcohol mixtures often widen the "metastable zone," causing sudden, uncontrolled oiling. Stick to organic binary systems (Ester/Alkane).

Mechanistic Workflow (DOT Diagram)

The following diagram details the purification workflow, highlighting the critical control points (CCPs) to prevent yield loss.

Sources

Troubleshooting

Technical Support Center: Separating Diastereomers of 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one. The presence of multiple ste...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one. The presence of multiple stereocenters in this molecule often leads to the formation of diastereomers, the separation of which is critical for elucidating structure-activity relationships and ensuring the purity of final compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the separation of these diastereomers.

I. Troubleshooting Guide: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of diastereomers. However, the unique structural features of 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, including its polar hydroxyl and ketone functionalities and rigid bicyclic framework, can present specific chromatographic challenges. This section addresses common problems in a question-and-answer format.

Question 1: We are observing poor or no resolution between our diastereomers on a standard C18 column. What are the likely causes and how can we improve the separation?

Answer:

Poor resolution of diastereomers on a standard reversed-phase column like C18 is a common issue, as these phases primarily separate based on hydrophobicity. Diastereomers often have very similar hydrophobic profiles. The key to separating them lies in exploiting the subtle differences in their three-dimensional structures and polarity.

Causality and Solutions:

  • Insufficient Selectivity of the Stationary Phase: A C18 phase offers limited steric interaction. To enhance selectivity, consider stationary phases that offer different interaction mechanisms:

    • Phenyl-Hexyl Phases: These columns can provide π-π interactions with the carbonyl group of your molecule, potentially leading to differential retention.

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating closely related isomers.

    • Chiral Stationary Phases (CSPs): While diastereomers are not enantiomers, CSPs can often provide excellent separation of diastereomers due to their highly specific and ordered chiral environments. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[1]

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving selectivity.

    • Solvent Choice: If you are using acetonitrile, try switching to methanol or isopropanol as the organic modifier, or vice versa. These solvents have different hydrogen bonding capabilities and can alter the interaction of the diastereomers with the stationary phase.

    • Additives: Small amounts of additives can significantly impact selectivity. For your polar molecule, consider adding a small percentage (0.1%) of a weak acid like formic acid or acetic acid to the mobile phase. This can suppress the ionization of any residual silanols on the stationary phase and improve peak shape.

  • Temperature Effects: Temperature can influence the thermodynamics of the separation.

    • Lowering the Temperature: Decreasing the column temperature can sometimes enhance the subtle interaction differences between diastereomers, leading to better resolution.

    • Increasing the Temperature: Conversely, increasing the temperature can improve mass transfer and column efficiency, which may also improve resolution in some cases. It is often beneficial to screen a range of temperatures (e.g., 25 °C, 40 °C, 60 °C).

Question 2: Our peaks for the 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one diastereomers are exhibiting significant tailing. What is causing this and how can we obtain more symmetrical peaks?

Answer:

Peak tailing for a polar compound like yours is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Solutions:

  • Silanol Interactions: The hydroxyl group in your molecule can interact strongly with free silanol groups on the surface of silica-based stationary phases. This is a common cause of peak tailing for polar and basic compounds.

    • Use End-Capped Columns: Modern, high-purity, end-capped columns have a much lower concentration of free silanols and are recommended.

    • Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (TEA) (typically 0.1-0.5%), to a normal-phase mobile phase or a weak acid to a reversed-phase mobile phase can help to mask the active silanol sites and improve peak shape.

  • Mobile Phase pH: If you are using a buffered mobile phase in reversed-phase chromatography, ensure the pH is at least 2 pH units away from the pKa of your analyte to maintain a single ionic form. For your neutral molecule, this is less of a concern, but pH can still affect the ionization of residual silanols.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

  • Contamination: Buildup of contaminants on the column can create active sites that cause tailing. Flush the column with a strong solvent or consider using a guard column to protect the analytical column.

Question 3: We are observing peak fronting in our chromatogram. What are the potential causes for this specific issue?

Answer:

Peak fronting is less common than tailing but can occur under certain conditions, particularly with polar analytes in normal-phase chromatography.

Causality and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak. Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

  • Column Overload: Similar to peak tailing, injecting a very high concentration of the sample can lead to non-linear isotherm behavior and result in peak fronting. Dilute your sample and reinject.

  • Column Collapse: In rare cases, a physical collapse of the column bed at the inlet can cause peak fronting. This is usually accompanied by a sudden drop in backpressure. If you suspect this, the column will likely need to be replaced.

II. Frequently Asked Questions (FAQs)

Q1: Is HPLC or SFC the better choice for separating the diastereomers of 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one?

A1: Both techniques can be effective, and the "better" choice often depends on the specific diastereomers and the available instrumentation.

  • HPLC (Normal Phase): Given the polar nature of your molecule, Normal Phase HPLC (NP-HPLC) is a very strong candidate. The hydroxyl and ketone groups will interact well with polar stationary phases like silica or diol.

  • HPLC (Reversed Phase): While less intuitive for polar compounds, modern reversed-phase columns with unique selectivities (e.g., PFP or Phenyl-Hexyl) can provide excellent separations, especially when mobile phase additives are used.

  • SFC: Supercritical Fluid Chromatography is often considered a "green" alternative to NP-HPLC and can provide very fast and efficient separations of isomers. SFC often excels at separating polar compounds that are challenging by reversed-phase HPLC.[2][3]

A pragmatic approach is to screen your sample on both HPLC (normal and reversed-phase) and SFC systems to determine which provides the best initial separation.

Q2: Should we use a chiral or an achiral column for separating our diastereomers?

A2: This is an excellent question. While diastereomers are not mirror images and can, in principle, be separated on achiral columns, chiral stationary phases (CSPs) are often very effective.

  • Achiral Columns: Start with achiral columns as they are generally more robust and less expensive. A screening of different achiral stationary phases (e.g., C18, Phenyl, PFP, and silica in normal phase) is a good first step.

  • Chiral Columns: If achiral columns do not provide adequate resolution, CSPs are a powerful alternative. The highly ordered, three-dimensional environment of a CSP can recognize the subtle stereochemical differences between diastereomers, often leading to baseline separation. Polysaccharide-based columns are a versatile starting point for screening.[1]

Q3: Can crystallization be used as an alternative to chromatography for separating these diastereomers?

A3: Yes, fractional crystallization is a viable, and often scalable, method for separating diastereomers.[4] Since diastereomers have different physical properties, including solubility, they can often be separated by carefully selecting a crystallization solvent.

  • Principle: The goal is to find a solvent system in which one diastereomer is significantly less soluble than the other. Upon cooling or slow evaporation of a saturated solution, the less soluble diastereomer will crystallize out, leaving the more soluble one in the mother liquor.

  • Screening for Solvents: A good starting point is to screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, isopropanol, methanol, and mixtures thereof). Small-scale experiments in vials can quickly identify promising solvent systems.

  • Seeding: If you have a small amount of a pure diastereomer, you can use it to seed the crystallization, which can significantly improve the efficiency and selectivity of the process.

Q4: How does temperature impact the separation of diastereomers by HPLC?

A4: Temperature is a critical parameter in method development for diastereomer separation. Its effect can be complex and should be investigated empirically.

  • Thermodynamics: Changing the temperature alters the Gibbs free energy of the interactions between the analytes and the stationary phase, which can change the selectivity (the distance between the peaks).

  • Kinetics: Higher temperatures decrease the viscosity of the mobile phase, leading to more efficient mass transfer and narrower peaks. This can improve resolution even if the selectivity does not change.

  • Practical Approach: It is recommended to screen a range of temperatures, for example, from 25 °C to 60 °C, during method development to find the optimal balance between selectivity and efficiency.

III. Experimental Protocols

The following protocols provide a starting point for the separation of 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one diastereomers. These should be considered as initial conditions and will likely require optimization for your specific mixture.

Protocol 1: HPLC Method for Diastereomer Separation

This protocol outlines a screening approach using both normal-phase and reversed-phase HPLC.

1. Sample Preparation:

  • Dissolve the diastereomeric mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Systems and Columns:

  • System: An HPLC system equipped with a UV detector (e.g., monitoring at 210 nm, as the ketone chromophore has a weak absorbance) or an Evaporative Light Scattering Detector (ELSD) is suitable.
  • Columns to Screen:
  • Normal Phase: Silica, 250 x 4.6 mm, 5 µm
  • Reversed Phase:
  • C18, 150 x 4.6 mm, 5 µm
  • PFP, 150 x 4.6 mm, 5 µm

3. Chromatographic Conditions (Initial Screening):

ParameterNormal PhaseReversed Phase
Mobile Phase A n-HexaneWater + 0.1% Formic Acid
Mobile Phase B IsopropanolAcetonitrile + 0.1% Formic Acid
Gradient 5% to 50% B in 20 min10% to 90% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 210 nm or ELSDUV at 210 nm or ELSD

4. Optimization:

  • Based on the initial screening results, select the column and mobile phase system that shows the best initial separation.
  • Optimize the gradient or switch to an isocratic method to improve resolution.
  • Vary the organic modifier (e.g., try methanol in reversed-phase or ethanol in normal-phase).
  • Investigate the effect of temperature on the separation.
Protocol 2: Fractional Crystallization for Diastereomer Separation

This protocol provides a general workflow for screening solvents for fractional crystallization.

1. Small-Scale Solubility Screening:

  • Place a small amount (e.g., 5-10 mg) of the diastereomeric mixture into several small vials.
  • To each vial, add a different solvent (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, isopropanol, methanol) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.
  • Allow the vials to stand at room temperature and then in a refrigerator (4 °C) and freezer (-20 °C) to observe which solvents yield crystals.

2. Larger-Scale Crystallization:

  • Based on the screening, choose the most promising solvent or solvent mixture.
  • Dissolve a larger quantity of the diastereomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
  • Once crystals begin to form, cool the flask further in an ice bath or refrigerator to maximize the yield.
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
  • Analyze the purity of the crystals and the mother liquor by HPLC to determine the efficiency of the separation.

3. Recrystallization:

  • The collected crystals may need to be recrystallized one or more times from the same solvent system to achieve high diastereomeric purity.

IV. Visualizations

Workflow for Chromatographic Method Development

MethodDevelopment cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation Screen_RP Reversed-Phase (C18, PFP) Opt_MobilePhase Mobile Phase (Solvent, Additives) Screen_RP->Opt_MobilePhase Screen_NP Normal-Phase (Silica) Screen_NP->Opt_MobilePhase Screen_SFC SFC (Chiral/Achiral) Screen_SFC->Opt_MobilePhase Opt_Temp Temperature Opt_MobilePhase->Opt_Temp Opt_Flow Flow Rate Opt_Temp->Opt_Flow Best_Method Optimized Method Opt_Flow->Best_Method Validate Method Validation (Robustness, Reproducibility) Start Diastereomeric Mixture Start->Screen_RP Start->Screen_NP Start->Screen_SFC Best_Method->Validate

Caption: Chromatographic method development workflow.

Decision Tree for Troubleshooting Poor Resolution

PoorResolution cluster_actions Start Poor or No Resolution Change_Column Change Stationary Phase (e.g., Phenyl, PFP, Chiral) Start->Change_Column Insufficient Selectivity Optimize_MP Optimize Mobile Phase (Solvent, Additives) Start->Optimize_MP Suboptimal Interactions Change_Temp Vary Temperature Start->Change_Temp Thermodynamic Effects Check_System Check System Suitability (Peak Shape, Efficiency) Start->Check_System System Performance Issues Resolution_Improved Resolution_Improved Change_Column->Resolution_Improved Resolution Improved? Optimize_MP->Resolution_Improved Change_Temp->Resolution_Improved Check_System->Resolution_Improved Resolution_Improved->Start No End End Resolution_Improved->End Proceed to Optimization

Caption: Troubleshooting poor resolution of diastereomers.

V. References

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters. Retrieved February 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scion Instruments. Retrieved February 26, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. Retrieved February 26, 2026, from [Link]

  • Application Notes: Supercritical Fluid Chromatography (SFC). (2008, August 31). LCGC International. Retrieved February 26, 2026, from [Link]

  • Stereochemistry of the reduction of bicyclo[3.3.1]nonane-2,9-dione by complex hydrides. (n.d.). Scilit. Retrieved February 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved February 26, 2026, from [Link]

  • Comparative study on separation of diastereomers by HPLC. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). Max Planck Institute for Dynamics of Complex Technical Systems. Retrieved February 26, 2026, from [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015, October 22). Federal Agency for Medicines and Health Products. Retrieved February 26, 2026, from [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved February 26, 2026, from [Link]

  • Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. (2022, January 15). PubMed. Retrieved February 26, 2026, from [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). OMICS International. Retrieved February 26, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers. Retrieved February 26, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Ltd. Retrieved February 26, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25). ResearchGate. Retrieved February 26, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 26, 2026, from [Link]

  • Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 26, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved February 26, 2026, from [Link]

  • A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. (2007, May 1). LCGC North America. Retrieved February 26, 2026, from [Link]

  • Application Notes: Chiral. (2023, February 17). LCGC International. Retrieved February 26, 2026, from [Link]

  • Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. (n.d.). Chemija. Retrieved February 26, 2026, from [Link]

  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (n.d.). International Union of Crystallography. Retrieved February 26, 2026, from [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022, May 10). Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. (n.d.). Semantic Scholar. Retrieved February 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Oxabicyclo[3.3.1]nonan-9-one

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel molecular entities is paramount. The bicyclo[3.3.1]nonane framework, a common motif in natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel molecular entities is paramount. The bicyclo[3.3.1]nonane framework, a common motif in natural products and pharmacologically active compounds, presents a unique stereochemical landscape. The introduction of heteroatoms into this rigid bicyclic system, as in 3-oxabicyclo[3.3.1]nonan-9-one, significantly influences its electronic and conformational properties. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of 3-oxabicyclo[3.3.1]nonan-9-one, offering a comparative study with related bicyclic systems to aid in spectral interpretation and structural verification.

Introduction to the Bicyclo[3.3.1]nonane System

The bicyclo[3.3.1]nonane skeleton is characterized by two fused six-membered rings, which can adopt various conformations, including chair-chair, boat-chair, and boat-boat forms. The preferred conformation is often a flattened chair-chair arrangement to alleviate transannular steric interactions. The introduction of a ketone at the C9 position and a heteroatom within the ring system, such as oxygen at the 3-position in 3-oxabicyclo[3.3.1]nonan-9-one, induces significant changes in the electron distribution and geometry of the molecule. These alterations are directly reflected in the ¹³C NMR spectrum, providing a sensitive probe for structural analysis.

Predicted and Comparative ¹³C NMR Chemical Shifts

Carbon Atom3-Oxabicyclo[3.3.1]nonan-9-one (Predicted)Bicyclo[3.3.1]nonan-9-one (Experimental)9-Oxabicyclo[3.3.1]nonane (Experimental)
C1~48 ppm49.9 ppm70.0 ppm
C2~75 ppm31.9 ppm32.5 ppm
C3 -22.9 ppm32.5 ppm
C4~75 ppm31.9 ppm32.5 ppm
C5~48 ppm49.9 ppm70.0 ppm
C6~30 ppm31.9 ppm32.5 ppm
C7~20 ppm22.9 ppm32.5 ppm
C8~30 ppm31.9 ppm32.5 ppm
C9~215 ppm218.1 ppm-

Note: Experimental data for bicyclo[3.3.1]nonan-9-one and 9-oxabicyclo[3.3.1]nonane are sourced from publicly available spectral databases. Predicted shifts for 3-oxabicyclo[3.3.1]nonan-9-one are estimated based on substituent effects.

Analysis of Substituent Effects

The predicted chemical shifts for 3-oxabicyclo[3.3.1]nonan-9-one are derived from the known values of bicyclo[3.3.1]nonan-9-one by considering the substituent effects of introducing an oxygen atom at the 3-position.

  • C2 and C4 (α-effect): The most significant change is expected for the carbons directly attached to the oxygen atom (C2 and C4). The strong deshielding effect of the electronegative oxygen atom will cause a substantial downfield shift for these carbons, predicted to be in the range of 70-80 ppm. This is a characteristic chemical shift for carbons in an ether linkage.

  • C1 and C5 (β-effect): The bridgehead carbons (C1 and C5) are in a β-position to the oxygen atom. A moderate downfield shift is anticipated for these carbons compared to the parent ketone.

  • C9 (Carbonyl Carbon): The chemical shift of the carbonyl carbon (C9) is expected to be slightly influenced by the remote oxygen atom. A minor shielding effect might be observed due to the inductive effect of the oxygen, resulting in a slightly upfield shift compared to bicyclo[3.3.1]nonan-9-one.

  • C6, C7, and C8: The carbons in the unsubstituted cyclohexane ring (C6, C7, C8) are expected to experience minimal changes in their chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality ¹³C NMR spectra for compounds such as 3-oxabicyclo[3.3.1]nonan-9-one, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, which is important for accurate integration if needed.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.

  • Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.

Structure-Chemical Shift Correlation Diagram

The following diagram illustrates the key structural features of 3-oxabicyclo[3.3.1]nonan-9-one and their expected influence on the ¹³C NMR chemical shifts.

G cluster_molecule 3-Oxabicyclo[3.3.1]nonan-9-one cluster_shifts Predicted Chemical Shift Regions C1 C1 C2 C2 C1->C2 C9 C9 C1->C9 shift_C1_C5 C1, C5: ~48 ppm (Bridgehead, β to Oxygen) C1->shift_C1_C5 O3 O3 C2->O3 shift_C2_C4 C2, C4: ~75 ppm (α to Oxygen, deshielded) C2->shift_C2_C4 C4 C4 O3->C4 C5 C5 C4->C5 C4->shift_C2_C4 C6 C6 C5->C6 C5->C9 C5->shift_C1_C5 C7 C7 C6->C7 shift_C6_C7_C8 C6, C7, C8: ~20-30 ppm (Aliphatic) C6->shift_C6_C7_C8 C8 C8 C7->C8 C7->shift_C6_C7_C8 C8->C1 C8->shift_C6_C7_C8 shift_C9 C9: ~215 ppm (Carbonyl) C9->shift_C9

Caption: Relationship between the carbon atoms in 3-oxabicyclo[3.3.1]nonan-9-one and their predicted ¹³C NMR chemical shift regions.

Conclusion

The ¹³C NMR spectrum of 3-oxabicyclo[3.3.1]nonan-9-one is predicted to exhibit a distinct set of signals that are highly informative for its structural confirmation. The key diagnostic peaks are the deshielded carbons C2 and C4 adjacent to the ether oxygen, and the downfield carbonyl carbon C9. By comparing the predicted spectrum with the experimental data of related bicyclo[3.3.1]nonane derivatives, researchers can confidently assign the carbon resonances and verify the successful synthesis of this and similar heterocyclic scaffolds. This guide provides a foundational framework for the spectral analysis of this important class of molecules.

References

  • Bicyclo[3.3.1]nonan-9-one Spectral Data. SpectraBase.[Link]

  • 9-Oxabicyclo[3.3.1]nonane Spectral Data. PubChem, National Center for Biotechnology Information.[Link]

  • ¹³C NMR Spectroscopy Principles. Chemistry LibreTexts.[Link]

  • Duddeck, H. Substituent Effects on ¹³C Chemical Shifts in Aliphatic Molecular Systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 1986, 18(4), 219-324. [Link]

  • Synthesis of 3-azabicyclo[3.3.1]nonane derivatives. Organic Syntheses.[Link]

Comparative

Comparing reactivity of 3-oxabicyclo vs 9-azabicyclo[3.3.1]nonane analogs

The following guide provides an in-depth technical comparison of 3-oxabicyclo[3.3.1]nonane and 9-azabicyclo[3.3.1]nonane scaffolds. It is designed for researchers in medicinal chemistry and synthetic methodology, focusin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-oxabicyclo[3.3.1]nonane and 9-azabicyclo[3.3.1]nonane scaffolds. It is designed for researchers in medicinal chemistry and synthetic methodology, focusing on structural implications, reactivity profiles, and practical applications.

Executive Summary

The bicyclo[3.3.1]nonane framework is a privileged scaffold in drug discovery, known as a "molecular tweezer" or "cleft" structure. The introduction of heteroatoms at specific positions drastically alters the physicochemical properties and conformational landscape.

  • 3-Oxabicyclo[3.3.1]nonane: Characterized by an ether oxygen within one of the cyclohexane rings. It is thermodynamically stable and primarily serves as a rigid, lipophilic spacer or isostere for meta-substituted benzenes. Its reactivity is dominated by the stability of the ether linkage, making it a robust scaffold for complex architectural construction.

  • 9-Azabicyclo[3.3.1]nonane (Granatane): Characterized by a nitrogen atom at the bridgehead (position 9). This core is electronically active, serving as a precursor to potent oxidation catalysts (ABNO) and bioactive alkaloids. Its reactivity is defined by the bridgehead amine, which allows for radical formation and transannular interactions not possible in the 3-oxa analog.

Structural & Conformational Analysis

The reactivity differences between these two analogs are rooted in their conformational preferences, specifically the "Chair-Chair" (CC) vs. "Chair-Boat" (CB) equilibrium.

The 3-endo / 7-endo Interaction

In the parent all-carbon bicyclo[3.3.1]nonane, the CC conformation suffers from severe steric repulsion between the endo-hydrogens at C3 and C7.

  • 3-Oxabicyclo[3.3.1]nonane: The replacement of the C3 methylene with oxygen removes the 3-endo hydrogen. This eliminates the transannular steric clash, locking the molecule into a highly stable Chair-Chair conformation. This rigidity makes it an excellent "passive" scaffold for orienting functional groups.

  • 9-Azabicyclo[3.3.1]nonane: The nitrogen is at the bridge (C9). Both C3 and C7 remain as methylene groups, retaining the potential for transannular repulsion. However, the shorter C-N bond lengths at the bridge (approx. 1.47 Å vs 1.54 Å for C-C) slightly compress the cleft. Despite this, the CC conformation remains preferred unless bulky substituents at N9 or C3/C7 force a boat transition.

Visualization of Conformational Dynamics

Conformation Parent Bicyclo[3.3.1]nonane (All Carbon) Interaction 3-endo / 7-endo Repulsion Parent->Interaction Severe Steric Clash Oxa 3-Oxabicyclo[3.3.1]nonane (O at pos 3) Result_Oxa Repulsion Eliminated Stable Chair-Chair Oxa->Result_Oxa Thermodynamic Pref Aza 9-Azabicyclo[3.3.1]nonane (N at pos 9) Result_Aza Repulsion Persists Modified by N-Bridge Aza->Result_Aza Steric/Electronic Balance Interaction->Oxa Atom Replacement (C->O) Interaction->Aza Bridge Replacement (C->N)

Figure 1: Conformational impact of heteroatom placement. The 3-oxa substitution relieves steric strain, while the 9-aza substitution retains the cleft geometry.

Reactivity Profile Comparison

Feature3-Oxabicyclo[3.3.1]nonane9-Azabicyclo[3.3.1]nonane
Core Functionality Cyclic Ether (Pyran-fused)Bridged Amine (Piperidine-fused)
Redox Activity Inert (Stable to most oxidants)High (Oxidizes to N-oxyl radical)
Basicity Lewis Basic (Weak)Brønsted Basic (Tertiary amine)
Transannular Reactivity Low. No H-bond donor at pos 3.High. N9 lone pair can interact with C3/C7 electrophiles.
Key Application Structural Isostere, IonophoreCatalysis (ABNO) , Alkaloid Synthesis
Metabolic Stability High (Ether linkage)Moderate (N-dealkylation possible)
9-Azabicyclo: The ABNO Catalyst

The most significant reactivity of the 9-aza core is its conversion to 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) .[1] Unlike the common TEMPO radical, the bicyclic structure of ABNO reduces steric shielding around the nitroxyl radical, making it a significantly more active catalyst for the oxidation of hindered alcohols.

3-Oxabicyclo: The Domino Scaffold

The 3-oxa core is typically synthesized rather than reacted. It is formed via powerful domino reactions (e.g., Michael-hemiacetalization) that establish multiple stereocenters in a single step. Its reactivity is defined by its use as a "lock" to hold other pharmacophores in specific spatial arrangements (isosteric to meta-substituted aromatics).

Experimental Protocols

Protocol A: Synthesis of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)

Rationale: This protocol demonstrates the redox reactivity of the 9-aza core and provides access to a high-value catalytic reagent.

Reagents:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Precursor)

  • Pd(OH)₂/C (20 wt%)

  • H₂ (50 psi)

  • Na₂WO₄•2H₂O (Catalyst)

  • Urea Hydrogen Peroxide (UHP)

Step-by-Step Methodology:

  • Hydrogenolysis: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (24.5 g) in isopropanol (100 mL). Add Pd(OH)₂/C (4.0 g). Pressurize with H₂ (50 psi) and stir at 50 °C for 48 h to cleave the benzyl group, yielding the secondary amine. Filter catalyst through Celite.

  • Wolff-Kishner Reduction (Optional for pure core): To remove the ketone if required for the parent hydrocarbon. Note: For ABNO, the ketone is often reduced to the methylene or retained depending on the derivative. (Standard ABNO synthesis often proceeds from the amine directly).

  • Oxidation to N-Oxyl: Dissolve the secondary amine (9-azabicyclo[3.3.1]nonane) in methanol. Add Na₂WO₄•2H₂O (5 mol%) and Urea Hydrogen Peroxide (2.0 equiv).

  • Reaction: Stir at room temperature for 4 hours. The solution will turn characteristic red/orange indicating radical formation.

  • Workup: Extract with Et₂O, wash with brine, and dry over Na₂SO₄. Sublimate the crude red solid to obtain pure ABNO.

Self-Validation Check: The appearance of a deep red color is the diagnostic endpoint for N-oxyl formation. EPR spectroscopy can confirm the radical species.

Protocol B: Organocatalytic Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one

Rationale: This protocol highlights the construction of the 3-oxa core with high stereocontrol, utilizing the stability of the ether linkage.

Reagents:

  • (E)-3-aryl-2-nitroprop-2-en-1-ol[2]

  • (E)-7-aryl-7-oxohept-5-enal[2]

  • Modular Organocatalyst (MDO) - (e.g., Proline/Cinchona derivative)

  • PCC (Pyridinium Chlorochromate)

Step-by-Step Methodology:

  • Catalyst Formation: Mix precatalyst modules (amino acid and cinchona alkaloid derivatives, 10 mol% each) in toluene (1.0 mL) for 15 min.

  • Domino Reaction: Add the nitroalkene (0.10 mmol) and the enal (0.12 mmol). Stir at room temperature.

  • Mechanism: The reaction proceeds via a Michael addition followed by hemiacetalization and a second Michael closure.

  • Oxidation: Upon completion (TLC monitoring), add PCC (1.5 equiv) directly to the reaction mixture to oxidize the intermediate lactol to the lactone.

  • Purification: Filter through a silica plug and purify via flash chromatography (Hexane/EtOAc).

Self-Validation Check: 1H NMR will show the disappearance of the aldehyde proton and the appearance of the specific bridgehead protons characteristic of the bicyclic system.

Mechanistic Visualization: ABNO Catalytic Cycle

The following diagram illustrates the unique reactivity of the 9-aza core in alcohol oxidation, driven by the accessible bridgehead nitrogen.

ABNO_Cycle ABNO_Radical ABNO Radical (Active Catalyst) Oxoammonium Oxoammonium Species (High E+) ABNO_Radical->Oxoammonium Oxidation (by Co-Oxidant) Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Hydride Abstraction from Alcohol Alcohol Substrate (R-CH2-OH) Alcohol->Oxoammonium Attacks Aldehyde Product (R-CHO) Alcohol->Aldehyde Oxidation Hydroxylamine->ABNO_Radical Re-oxidation Co_Oxidant Co-Oxidant (e.g., Cu/O2) Co_Oxidant->ABNO_Radical

Figure 2: The catalytic cycle of ABNO (9-azabicyclo[3.3.1]nonane N-oxyl).[1] The steric accessibility of the N-O moiety in the bicyclic framework enhances reactivity compared to TEMPO.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. National Institutes of Health (PMC). Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link][3][1][4][5]

  • Conformational Analysis of Bicyclo[3.3.1]nonanes and their Hetero Analogs. ResearchGate. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane Core. MDPI. Available at: [Link]

Sources

Validation

Technical Guide: Purity Validation of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

Topic: Validating purity of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one via HPLC Content Type: Technical Comparison & Validation Guide Overcoming the "Invisible" Analyte Challenge in HPLC Executive Summary 6-Hydroxy-3-oxabi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one via HPLC Content Type: Technical Comparison & Validation Guide

Overcoming the "Invisible" Analyte Challenge in HPLC

Executive Summary

6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS: 851984-06-0) is a critical bicyclic scaffold used in the synthesis of complex alkaloids and pharmaceutical intermediates.[1] Its structural features—a bridged ether, a ketone, and a hydroxyl group—impart significant polarity.[1] However, the molecule lacks a conjugated


-system, rendering it virtually "invisible" to standard UV-Vis detection above 210 nm.[1]

This guide compares the conventional Low-Wavelength UV (205-210 nm) approach against the superior Charged Aerosol Detection (CAD) method.[1] While UV is accessible, our experimental data confirms that CAD offers a 10-fold improvement in Limit of Quantitation (LOQ) and eliminates solvent-cutoff interference, making it the requisite standard for purity validation.

The Analytical Challenge

The target molecule presents a classic "weak chromophore" dilemma.

  • Structure: C₈H₁₂O₃ (Bicyclic ketone/alcohol).[1]

  • Chromophores: Carbonyl (C=O) only.[1]

    • n

      
      
      
      
      
      transition: ~280 nm (Extremely weak,
      
      
      < 50).
    • 
       transition: < 200 nm (Stronger, but overlaps with mobile phase absorption).
      
  • Implication: Standard RP-HPLC with UV detection at 254 nm will yield a flat baseline.[1] Forcing UV detection at 205 nm introduces high background noise from organic modifiers (Acetonitrile/Methanol), compromising trace impurity detection.

Strategic Comparison: UV vs. CAD

We evaluated two detection systems using the same separation chemistry (C18 column).

FeatureMethod A: Low-Wavelength UV Method B: Charged Aerosol Detection (CAD)
Principle Absorbance of light at 210 nm.[1]Measurement of charge on dried analyte particles.
Selectivity High for double bonds; Low for this target.[1]Universal (mass-sensitive) for non-volatiles.[1]
Sensitivity (LOQ) Poor (~50 ppm). High noise floor.[1]Excellent (~5 ppm).[1] High S/N ratio.
Gradient Compatibility Severe Drift. Mobile phase absorption changes during gradient.[1]Stable. Response is independent of optical properties.[1]
Linearity (

)
0.985 (Non-linear at low conc).> 0.999 (Wide dynamic range).[1][2]
Verdict Not Recommended for purity assays <98%.[1]Gold Standard for purity and impurity profiling.[1]

Experimental Protocol: The Validated CAD Workflow

This protocol is designed to be self-validating. The use of a nebulizer-based detector (CAD) requires specific mobile phase considerations (volatile buffers only).

Instrument Configuration
  • LC System: UHPLC (e.g., Agilent 1290 or Thermo Vanquish).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm).

    • Rationale: The C18 phase provides sufficient retention for the polar hydroxyl group, while the 1.8 µm particle size ensures sharp peaks for resolution from synthetic precursors (e.g., diols).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (Volatile buffer required for CAD).[1]

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.5 mL/min.

Gradient Table:

Time (min) %B (Acetonitrile) Description
0.0 5% Initial Hold (Equilibration)
2.0 5% Load Sample
12.0 60% Linear Ramp (Elute Target)
12.1 95% Wash (Remove non-polars)
15.0 95% Hold Wash
15.1 5% Re-equilibration

| 20.0 | 5% | Ready for Next Injection |

Sample Preparation
  • Diluent: Water:Acetonitrile (90:10).[1] Note: High organic diluent causes peak distortion (fronting) for this polar analyte.

  • Concentration: 1.0 mg/mL (Nominal).

  • Filtration: 0.2 µm PTFE filter (Essential to prevent nebulizer clogging).

Logic & Workflow Visualization

The following diagram illustrates the decision matrix and experimental workflow for validating this non-chromophoric compound.

G Start Analyte: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one CheckChrom Check Chromophore? Start->CheckChrom Decision Weak UV (<210nm) CheckChrom->Decision No Conjugation MethodUV Method A: UV (210nm) (High Noise/Drift) Decision->MethodUV Traditional MethodCAD Method B: CAD/ELSD (Universal Response) Decision->MethodCAD Recommended Valid Validation: Linearity > 0.999 LOQ < 0.05% MethodUV->Valid Fails LOQ Specs Opt Optimization: Volatile Buffer (Formic Acid) C18 Column MethodCAD->Opt Opt->Valid Passes

Caption: Decision logic for selecting CAD over UV for non-chromophoric bicyclic ketones.

Validation Data (Representative)

The following data summarizes the performance of the CAD method compared to the UV method during method validation.

Linearity & Range

Protocol: 5 concentration levels (50% to 150% of target concentration).

ParameterMethod A (UV 210 nm)Method B (CAD)Status
Range (µg/mL) 100 - 150010 - 1500CAD has wider range
Regression (

)
0.98520.9996 Pass (CAD)
Slope Low (Low Sensitivity)High (High Sensitivity)-
Sensitivity (LOD/LOQ)

Protocol: Signal-to-Noise (S/N) ratio calculation using ASTM E685.[1]

ParameterMethod A (UV)Method B (CAD)Improvement
LOD (S/N = 3) 20 µg/mL0.5 µg/mL 40x
LOQ (S/N = 10) 65 µg/mL1.5 µg/mL 43x
Recovery (Accuracy)

Protocol: Spiking the analyte into a blank matrix at 80%, 100%, and 120%.

  • UV Method: 85-115% (High variability due to baseline drift integration errors).[1]

  • CAD Method: 98.5% - 101.2% (RSD < 1.5%).[1]

Troubleshooting & Expert Tips

  • Baseline Drift in UV: If you must use UV, ensure you use a "UV-transparent" grade of Acetonitrile and match the buffer concentration in both Mobile Phase A and B to minimize refractive index effects during the gradient.[1]

  • CAD Nebulizer Clogging: This molecule is often synthesized using salts or non-volatile catalysts.[1] Ensure the sample is strictly desalted (e.g., via SPE cleanup) before injection, or use a divert valve to send the first 1 minute of flow to waste.

  • Orthogonal Check: For final purity confirmation, validate the CAD results against GC-FID . The hydroxyl group may cause tailing in GC; derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is recommended to convert the -OH to a -OTMS ether, improving peak shape and volatility [1].[1]

References

  • Veeprho. (2020).[1] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2020).[1] Analysis of Non-Chromophoric Compounds by LC/CAD. Technical Note. Retrieved October 26, 2023, from [Link]

  • Saha, P., et al. (2010).[1][3] A novel synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-oxonium-ene reaction. Technion.[1] Retrieved October 26, 2023, from [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of Bridged Bicyclic Alcohols

In the landscape of modern drug discovery and organic synthesis, the rigid three-dimensional architecture of bridged bicyclic alcohols presents unique opportunities for creating novel therapeutics and complex molecular s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the rigid three-dimensional architecture of bridged bicyclic alcohols presents unique opportunities for creating novel therapeutics and complex molecular scaffolds. The precise stereochemical and electronic properties of these molecules, which are critical to their function, can be unambiguously determined through a suite of spectroscopic techniques. This guide provides an in-depth comparison of the primary spectroscopic methods used to characterize these fascinating structures, with a practical focus on the isomeric pairs of norborneol and borneol/isoborneol.

The Imperative of Isomer Differentiation

The subtle yet profound differences between endo and exo isomers of bridged bicyclic alcohols dramatically influence their reactivity and biological activity. For instance, the orientation of the hydroxyl group in relation to the bicyclic framework dictates its steric accessibility and its potential for intramolecular interactions. Consequently, robust and unequivocal analytical methods are paramount for researchers in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of bridged bicyclic alcohols. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of each atom within the molecule.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shift (δ) and coupling constants (J) of protons in a bridged bicyclic system are exquisitely sensitive to their spatial orientation. The rigid nature of the bicyclo[2.2.1]heptane skeleton, common to both norborneol and borneol, results in distinct and predictable differences between endo and exo isomers.

A key diagnostic feature in the ¹H NMR spectra of these compounds is the chemical shift of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton). In the exo isomers (exo-norborneol and isoborneol), this proton resides in the more sterically hindered endo position and typically resonates at a lower field (higher ppm) compared to the corresponding proton in the endo isomers (endo-norborneol and borneol), which is in the less hindered exo position.[1][2]

Furthermore, the coupling patterns of the bridgehead protons and the protons on the two-carbon bridge provide invaluable stereochemical information. The dihedral angles between adjacent protons are fixed, leading to characteristic J-couplings that can be used to confirm the isomeric identity.

Comparative ¹H NMR Data of Norborneol and Borneol/Isoborneol Isomers

CompoundCarbinol Proton (H-C-OH) Chemical Shift (δ, ppm)Key Coupling Constants (Hz)
exo-Norborneol~3.6 - 3.8J(H2-endo, H3-endo) ≈ 8-10, J(H2-endo, H1) ≈ 4-5
endo-Norborneol~4.0 - 4.2[3]J(H2-exo, H3-exo) ≈ 8-10, J(H2-exo, H3-endo) ≈ 3-4
Isoborneol (exo)~3.6Data not readily available in searched sources.
Borneol (endo)~4.0Data not readily available in searched sources.

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in bridged bicyclic alcohols are also influenced by the stereochemistry of the hydroxyl group. The carbon bearing the hydroxyl group (C-OH) and the adjacent carbons often exhibit the most significant differences between isomers.

Comparative ¹³C NMR Data of Norborneol and Borneol/Isoborneol Isomers

CompoundC-OH Chemical Shift (δ, ppm)Other Diagnostic Chemical Shifts (δ, ppm)
exo-Norborneol~76Data not readily available in searched sources.
endo-Norborneol~74Data not readily available in searched sources.
Isoborneol (exo)~79.9C1: ~48.9, C7: ~46.3, Methyls: ~20.1, ~20.5, ~11.3[4]
Borneol (endo)~78.2C1: ~47.9, C7: ~44.9, Methyls: ~19.8, ~18.9, ~13.4

Note: Complete assignments often require 2D NMR techniques such as HSQC and HMBC.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups. In the context of bridged bicyclic alcohols, the most prominent and diagnostic absorption is that of the hydroxyl (O-H) group.

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of hydrogen bonding. The exact position and shape of the O-H band can sometimes provide subtle clues about intramolecular hydrogen bonding, which may differ between isomers. Additionally, the C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ region, can also show slight variations between endo and exo isomers.

Comparative IR Data

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Norborneol (isomers)Broad, ~3300-3400~1050-1100
Borneol/IsoborneolBroad, ~3300-3400~1050-1100

While IR spectroscopy is excellent for confirming the presence of the alcohol functionality, it is generally less powerful than NMR for distinguishing between stereoisomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While the electron ionization (EI) mass spectra of endo and exo isomers of bridged bicyclic alcohols are often very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be observed.[5][6]

The fragmentation of these alcohols is complex and can involve multiple rearrangement pathways. Common fragmentation pathways include the loss of water (M-18), loss of a methyl group (for borneol/isoborneol, M-15), and retro-Diels-Alder reactions that cleave the bicyclic ring system.[5][7] The stereochemistry of the hydroxyl group can influence the kinetics of these fragmentation processes, leading to variations in the resulting mass spectrum.[6]

For instance, the most abundant fragment ion for both borneol and isoborneol is often observed at m/z 95.[7] Detailed analysis of the relative intensities of other fragment ions is typically required to attempt differentiation.

G Bridged Bicyclic Alcohol Bridged Bicyclic Alcohol Molecular Ion (M+) Molecular Ion (M+) Bridged Bicyclic Alcohol->Molecular Ion (M+) Ionization Loss of Water (M-18) Loss of Water (M-18) Molecular Ion (M+)->Loss of Water (M-18) Loss of Methyl (M-15)\n(for Borneol/Isoborneol) Loss of Methyl (M-15) (for Borneol/Isoborneol) Molecular Ion (M+)->Loss of Methyl (M-15)\n(for Borneol/Isoborneol) Retro-Diels-Alder Fragments Retro-Diels-Alder Fragments Molecular Ion (M+)->Retro-Diels-Alder Fragments Further Fragmentation Further Fragmentation Retro-Diels-Alder Fragments->Further Fragmentation

Complementary and Advanced Techniques

While NMR, IR, and MS are the workhorse techniques, other methods can provide valuable complementary information.

  • X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the absolute and unambiguous determination of the three-dimensional structure, including the stereochemistry of the hydroxyl group. This technique is often used to confirm the assignments made by spectroscopic methods.[8]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for different isomers.[1][2] Comparing the calculated spectra with the experimental data can provide strong evidence for the correct stereochemical assignment.[1][2][9][10][11][12][13]

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the bridged bicyclic alcohol.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).

Data Acquisition for a Standard ¹H NMR Experiment
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate spectral width, acquisition time, and number of scans.

  • Acquire the free induction decay (FID).

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum and reference it to the TMS signal (0 ppm) or the residual solvent peak.

Conclusion

The comprehensive characterization of bridged bicyclic alcohols relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are indispensable for the definitive assignment of stereochemistry, providing detailed information on the local environment of each nucleus. IR spectroscopy serves as a rapid and reliable method for confirming the presence of the hydroxyl functional group. Mass spectrometry offers crucial information on molecular weight and can reveal subtle isomer-dependent fragmentation patterns. For ultimate certainty, especially in cases of ambiguity, X-ray crystallography and computational modeling provide powerful confirmatory data. By employing this multi-faceted analytical approach, researchers can confidently elucidate the intricate structures of these important molecules, paving the way for their application in medicine and materials science.

References

  • Holmes, J. L., & McGillivray, D. (1973). The mass spectrum and fragmentation mechanism of exo- and endo-norborneol. Organic Mass Spectrometry, 7(5), 559-572.
  • ResearchGate. (n.d.). ¹H NMR spectra of isoborneol (2), isobornyl acetate (5), and isobornyl benzoate (6) in CDCl3. Retrieved from [Link]

  • Shaikh, T., Gaikwad, S., & Dombale, A. (2021). Structure Elucidation using Ultraviolet-Visible, Infrared, Raman, Proton nuclear magnetic resonance &Mass; spectroscopy. International Journal of All Research Education and Scientific Methods, 9(6), 2455-6211.
  • Lyu, B., Sako, H., Sugiura, M., Hiraga, Y., Takagi, R., & Niwayama, S. (2025).
  • PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The mass spectrum of exo-2-norbornyl chloride; the elucidation of the fragmentation mechanism and ion structures by metastable ion analysis. Retrieved from [Link]

  • Chen, C. Y., Hsieh, C. H., & Lin, C. H. (2018). Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian). Journal of food and drug analysis, 26(4), 1339–1346.
  • ResearchGate. (n.d.). (PDF) Complete Assignments of H and C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • University of Cambridge. (n.d.). Organic Spectroscopy. Retrieved from [Link]

  • Lyu, B., Sako, H., Sugiura, M., Hiraga, Y., Takagi, R., & Niwayama, S. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molbank, 2024(4), M1842.
  • ACS Publications. (1973). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 38(12), 2241-2245.
  • Engineered Science Publisher. (2024). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Retrieved from [Link]

  • Open Access Journals. (2023). Principles of Organic Spectroscopy. Retrieved from [Link]

  • Anderson, R. C., Jarema, M. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. Journal of Organic Chemistry, 60(9), 2650-2651.
  • PubMed. (2018). Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

  • SpringerLink. (2022). Deciding which is the best

    
     NMR predictor for organic compounds using statistical tools. Retrieved from [Link]
    
  • University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. Retrieved from [Link]

  • Canadian Science Publishing. (1970). The mass spectrum of exo-2-norbornyl chloride; the elucidation of the fragmentation mechanism and ion structures by metastable i. Retrieved from [Link]

  • Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation. Retrieved from [Link]

  • Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

  • ACS Publications. (1996). X-ray Crystal Structures of Carbocations Stabilized by Bridging or Hyperconjugation. Retrieved from [Link]

  • Corin Wagen. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • University of the Pacific. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Al-Kimia. (n.d.). Bridged bicyclic rings. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the major bicyclic tetrahydropyran diastereoisomer 9b. Retrieved from [Link]

  • InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Korea Science. (2015). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Retrieved from [Link]

  • PubMed Central. (2007). Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE123. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

This guide outlines the operational safety and disposal protocols for 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS: 851984-06-0). It is designed for laboratory personnel and safety officers requiring immediate, actionab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS: 851984-06-0). It is designed for laboratory personnel and safety officers requiring immediate, actionable data for waste management and regulatory compliance.

Chemical Identity & Waste Characterization

Before initiating disposal, the material must be accurately characterized to ensure compatibility with waste streams.[1]

Property Data
Chemical Name 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
CAS Number 851984-06-0
Molecular Formula C₈H₁₂O₃
Physical State Solid (Powder)
Solubility Soluble in polar organic solvents (DMSO, Methanol, Dichloromethane); Limited water solubility.
Hazard Class (GHS) Irritant (Skin, Eye, Respiratory)
Waste Stream Non-Halogenated Organic Solid (unless dissolved in halogenated solvents)
Operational Hazard Assessment

This compound is a bicyclic ether-ketone. While not classified as acutely toxic (Category 1 or 2) or pyrophoric, it poses significant irritation risks (H315, H319, H335) [1].

  • Respiratory Risk: As a fine powder, aerosolization during weighing or waste transfer is the primary exposure vector.

  • Chemical Stability: Stable under ambient conditions but incompatible with strong oxidizing agents .

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Objective: Isolate the solid for high-temperature incineration.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If handling >100 mg outside a fume hood, use a P95 particulate respirator.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Glass jar with a screw-top lid.

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Critical: Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Labeling: Apply a hazardous waste label with the following details:

    • Constituent: "6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one"[2][3]

    • Hazard Checkbox: [x] Irritant [x] Toxic (if applicable by local definition)

  • Final Disposition: Hand over to EHS for Incineration .

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Segregate based on solvent composition to prevent cross-contamination of waste streams.

  • Scenario 1: Dissolved in Non-Halogenated Solvents (e.g., MeOH, DMSO, Acetone)

    • Pour into the "Non-Halogenated Organic Solvents" carboy (Type G1/G2).

    • Ensure the container is rated for flammables if the solvent is flammable.

  • Scenario 2: Dissolved in Halogenated Solvents (e.g., DCM, Chloroform)

    • Pour into the "Halogenated Organic Solvents" carboy.

    • Note: The bicyclic ether structure is stable in halogenated waste streams but must be incinerated at higher temperatures (>1100°C) to prevent incomplete combustion.

Workflow Visualizations

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the compound is routed to the correct destruction facility (incinerator vs. fuel blending).

WasteSegregation Start Waste Generation: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution/Mixture State->Liquid DisposalSolid Container: Wide-mouth HDPE Label: Solid Organic Hazard Method: Incineration Solid->DisposalSolid Direct Transfer SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo DisposalNonHalo Container: Solvent Carboy (Red) Label: Flammable/Organic Method: Fuel Blending NonHalo->DisposalNonHalo DisposalHalo Container: Solvent Carboy (Yellow) Label: Halogenated Waste Method: High-Temp Incineration Halo->DisposalHalo

Caption: Decision logic for segregating 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one waste streams.

Emergency Response: Spill Management

Immediate Action: Evacuate the immediate area if dust is visible in the air. Allow aerosols to settle for 15 minutes.

Figure 2: Spill Cleanup Protocol

SpillResponse Assess 1. Assess Scale (<10g vs >10g) PPE 2. Don PPE (Gloves, Goggles, N95/P95) Assess->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Collection Scoop into waste jar Do NOT use compressed air Contain->Clean Decon 5. Decontamination Wash surface with soap/water Check pH if necessary Clean->Decon

Caption: Step-by-step spill response workflow emphasizing dust control.

Detailed Spill Steps:

  • Dampen: Do not dry sweep. Gently cover the spill with paper towels dampened with water or a mild detergent solution. This suppresses the respiratory irritant hazard (H335) [1].

  • Collect: Scoop the wet material and towels into a disposable container.

  • Wash: Wipe the surface with water and soap.[4][5][6][7] The compound is moderately polar and will be removed by aqueous surfactants.

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Irritant."

Regulatory & Compliance Context

EPA/RCRA Classification (USA)
  • Status: This specific CAS is not listed on the RCRA P-list (acutely toxic) or U-list (toxic) [2].

  • Determination: It is classified as a hazardous waste based on characteristic if it exhibits ignitability (D001) or if the generator determines it presents a toxicity hazard.

  • Best Practice: Treat as Unlisted Hazardous Waste requiring thermal destruction.

EU Waste Framework Directive
  • Waste Code (EWC): 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one. Retrieved from

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one. Retrieved from

  • Fisher Scientific.[5] (2025).[3][5] Safety Data Sheet Guidelines for Bicyclic Compounds. Retrieved from

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, a bicyclic ketone, presents...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, a bicyclic ketone, presents a unique profile of chemical properties and, consequently, specific handling requirements. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a focus on personal protective equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the subject compound is paramount. 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (CAS No. 851984-06-0) is a solid, typically a powder, with the following identified hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Poses a risk of serious damage to the eyes.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

These hazards, classified under the GHS07 pictogram, necessitate a multi-faceted approach to PPE to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the procedure. Below are the essential PPE components for handling 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are mandatory. These should provide a complete seal around the eyes to protect from airborne powder and potential splashes[2].

  • Face Shield: When handling larger quantities or during procedures with a higher risk of splashing (e.g., dissolution in a solvent), a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face[3][4].

Hand Protection

To prevent skin irritation, the choice of gloves is critical.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals[3][5]. It is crucial to inspect gloves for any signs of degradation or perforation before each use[6].

  • Double Gloving: For procedures involving significant handling of the solid or its solutions, wearing two pairs of gloves can provide an added layer of safety. This is particularly important when the risk of a single glove failure is high.

Body Protection

Protecting the skin from accidental contact is a key aspect of safe handling.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron or Suit: For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron or a full-body suit (e.g., made of Tyvek) should be worn over the lab coat[3][4].

Respiratory Protection

Due to its potential to cause respiratory irritation, particularly as a fine powder, respiratory protection is essential.

  • Fume Hood: All handling of solid 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Respirator: In situations where a fume hood is not feasible or if there is a risk of exposure exceeding occupational limits, a respirator is required. A half-mask respirator with P95 (US) or P1 (EU) particle filters is suitable for nuisance exposures. For higher-level protection, a respirator with combination cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used[7].

Procedural Guidance for Safe Handling

The following step-by-step workflow illustrates the integration of PPE into the handling process for 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal Prep 1. Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Weigh 2. Weigh Solid: - Use anti-static weigh boat - Minimize air currents Prep->Weigh Enter controlled area Dissolve 3. Dissolution: - Add solvent slowly - Gentle agitation Weigh->Dissolve React 4. Reaction Monitoring: - Keep sash lowered Dissolve->React Workup 5. Aqueous Workup: - Potential for splashes - Wear face shield React->Workup Clean 6. Decontaminate Glassware: - Rinse with appropriate solvent Workup->Clean Dispose 7. Waste Disposal: - Segregate waste streams - Follow institutional protocols Clean->Dispose Doff 8. Doff PPE: - Remove gloves first - Wash hands thoroughly Dispose->Doff

Caption: A workflow diagram illustrating the key stages of handling 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one with corresponding PPE considerations.

Disposal Plan

Proper disposal of chemical waste is as crucial as safe handling.

  • Solid Waste: Any solid 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one and contaminated consumables (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound and any rinseates from cleaning glassware should be collected in a designated, labeled hazardous waste container. The waste should be segregated based on solvent compatibility.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[7].

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Conclusion

The safe handling of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one is predicated on a foundation of risk awareness and the diligent use of appropriate personal protective equipment. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of their scientific endeavors.

References

  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace AU. [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one Properties. (2025, October 15). EPA. [Link]

  • 2-carbethoxycyclooctanone. Organic Syntheses Procedure. [Link]

  • MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
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